AL-438
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
239066-73-0 |
|---|---|
Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinoline |
InChI |
InChI=1S/C23H25NO2/c1-6-8-18-22-15(21-17(25-5)9-7-10-19(21)26-18)11-12-16-20(22)14(2)13-23(3,4)24-16/h6-7,9-13,18,24H,1,8H2,2-5H3 |
InChI Key |
CZSDJYXNNJQXBB-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C |
Canonical SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline 2,5-dihydro-10-methoxy-5-(2-propenyl)-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline 2,5-dihydro-MPTBPQ AL-438 |
Origin of Product |
United States |
Foundational & Exploratory
AL-438: A Selective Glucocorticoid Receptor Modulator with a Promising Therapeutic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AL-438 is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has demonstrated a significant dissociation between the anti-inflammatory effects and the metabolic and bone-related side effects commonly associated with traditional glucocorticoids. By selectively modulating the glucocorticoid receptor (GR), this compound preferentially induces transrepression of pro-inflammatory transcription factors, such as NF-κB and AP-1, over the transactivation of genes linked to adverse effects. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its binding affinity, in vitro and in vivo efficacy, and its favorable safety profile concerning bone and cartilage. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this promising therapeutic candidate.
Introduction
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of a variety of autoimmune and inflammatory diseases. However, their long-term use is limited by a range of debilitating side effects, including osteoporosis, growth retardation in children, and metabolic disturbances. The therapeutic and adverse effects of GCs are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. The GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with many of the metabolic side effects of GCs.
-
Transrepression: The GR monomer interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This mechanism is thought to be primarily responsible for the anti-inflammatory effects of GCs.
Selective glucocorticoid receptor modulators (SGRMs) are a class of compounds designed to preferentially engage the transrepression pathway while minimizing transactivation. This compound has emerged as a promising SGRM, exhibiting potent anti-inflammatory activity with a significantly improved side-effect profile in preclinical models.
Core Data
Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for the glucocorticoid receptor over other steroid hormone receptors. The binding affinities (Ki) are summarized in the table below.
| Receptor | Binding Affinity (Ki, nM) |
| Glucocorticoid Receptor | 2.5 |
| Mineralocorticoid Receptor | 53 |
| Progesterone Receptor | 1786 |
| Androgen Receptor | 1440 |
| Estrogen Receptor | >1000 |
Table 1: Binding affinities of this compound for various steroid receptors.[1]
In Vitro Anti-Inflammatory Activity
This compound has been shown to effectively suppress inflammatory responses in cellular models. A key study demonstrated that this compound (1 µM) significantly decreases lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) production in the murine chondrogenic cell line ATDC5.[1] This indicates that this compound retains the anti-inflammatory efficacy of traditional glucocorticoids in these cells.[2]
In Vivo Anti-Inflammatory Efficacy
In a rat model of acute inflammation, orally administered this compound demonstrated potent anti-inflammatory activity with an ED50 of 11 mg/kg.[1]
Favorable Side-Effect Profile on Bone and Cartilage
A significant advantage of this compound is its reduced impact on bone and cartilage compared to conventional glucocorticoids like dexamethasone and prednisolone.
-
Chondrocytes: In vitro studies using the ATDC5 cell line showed that while dexamethasone and prednisolone caused a reduction in cell proliferation and proteoglycan synthesis, this compound had no such adverse effects.[2]
-
Bone Growth: In an ex vivo fetal mouse metatarsal growth assay, metatarsals treated with dexamethasone were shorter than control bones. In contrast, this compound-treated metatarsals exhibited growth parallel to control bones, indicating a sparing effect on bone development.
Signaling Pathways
The selective action of this compound is attributed to its ability to induce a specific conformational change in the glucocorticoid receptor, favoring a monomeric state that preferentially engages in transrepression.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary.
Glucocorticoid Receptor Competitive Binding Assay
This protocol describes a fluorescence polarization (FP)-based competitive binding assay to determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.
Materials:
-
Recombinant human Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid tracer (e.g., Fluormone™ GS Red)
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value (e.g., from 1 pM to 10 µM).
-
Prepare Reagents:
-
Prepare a working solution of the fluorescent glucocorticoid tracer in assay buffer at a concentration at or below its Kd for the GR.
-
Prepare a working solution of the GR in assay buffer. The optimal concentration is typically in the low nanomolar range and should be determined empirically.
-
-
Assay Setup:
-
To the wells of a 384-well microplate, add the serially diluted this compound.
-
Include control wells: "no competitor" (assay buffer only) and "maximum competition" (a saturating concentration of a known unlabeled glucocorticoid).
-
Add the fluorescent glucocorticoid tracer solution to all wells.
-
-
Initiate Binding: Add the GR solution to all wells to start the binding reaction.
-
Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent tracer).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
-
LPS-Induced IL-6 Production in ATDC5 Cells
This protocol outlines the procedure for measuring the inhibitory effect of this compound on LPS-induced IL-6 production in the ATDC5 chondrogenic cell line.
Materials:
-
ATDC5 cells
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Human or mouse IL-6 ELISA kit
-
Cell culture plates (24-well)
Procedure:
-
Cell Culture: Culture ATDC5 cells in standard conditions until they reach the desired confluency.
-
Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Include a vehicle control group.
-
-
Stimulation: Add LPS to the wells (except for the negative control) to a final concentration known to induce a robust IL-6 response (e.g., 10 µg/mL).
-
Incubation: Incubate the cells for a period sufficient for IL-6 production (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve from the IL-6 standards provided in the ELISA kit.
-
Calculate the concentration of IL-6 in each sample.
-
Plot the IL-6 concentration against the concentration of this compound and determine the IC50 value if a dose-response is observed.
-
Fetal Mouse Metatarsal Growth Assay
This ex vivo assay is used to assess the effect of this compound on endochondral bone growth.
Materials:
-
Timed-pregnant mice (e.g., E17)
-
Dissection microscope and tools
-
Culture medium (e.g., α-MEM) supplemented with BSA, ascorbic acid, and antibiotics
-
This compound
-
Dexamethasone (as a positive control for growth inhibition)
-
24-well culture plates
-
Imaging system with a calibrated eyepiece or image analysis software
Procedure:
-
Dissection:
-
Euthanize the pregnant mouse and dissect the E17 embryos.
-
Under a dissection microscope, carefully dissect the three central metatarsals from the hind paws.
-
-
Organ Culture:
-
Place individual metatarsals in separate wells of a 24-well plate containing culture medium.
-
-
Treatment:
-
Add this compound, dexamethasone, or vehicle to the respective wells.
-
-
Incubation: Culture the metatarsals for a period of several days (e.g., 4-7 days), changing the medium and reapplying the treatments every 2-3 days.
-
Growth Measurement:
-
At the beginning of the culture and at regular intervals, capture images of the metatarsals.
-
Measure the total length of each metatarsal using a calibrated eyepiece or image analysis software.
-
-
Data Analysis:
-
Calculate the change in length for each metatarsal over the culture period.
-
Compare the growth of this compound-treated metatarsals to that of the control and dexamethasone-treated groups.
-
Clinical Development Status
As of the date of this document, a thorough search of publicly available clinical trial registries (e.g., ClinicalTrials.gov) and the scientific literature did not yield any information on clinical trials involving this compound. This suggests that this compound may still be in the preclinical stage of development or that its clinical development has not been publicly disclosed.
Conclusion
This compound represents a promising selective glucocorticoid receptor modulator with a clear dissociation of anti-inflammatory efficacy and detrimental side effects on bone and cartilage in preclinical models. Its high affinity and selectivity for the glucocorticoid receptor, coupled with its demonstrated in vitro and in vivo activity, make it an attractive candidate for the treatment of chronic inflammatory diseases where long-term glucocorticoid therapy is required. The detailed experimental protocols and an understanding of its mechanism of action provided in this guide are intended to support further investigation and potential clinical development of this compound and other next-generation SGRMs. Further studies are warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential in human diseases.
References
AL-438: A Technical Guide to a Dissociated Selective Glucocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-438 is a non-steroidal, selective glucocorticoid receptor (GR) modulator that has demonstrated potent anti-inflammatory properties with a promising safety profile. As a "dissociated" modulator, this compound is designed to preferentially induce the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects commonly seen with conventional glucocorticoids. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-[1]benzopyrano[3,4-f]quinoline, is a small molecule with the following chemical properties:
| Property | Value |
| Molecular Formula | C23H25NO2 |
| CAS Number | 239066-73-0 |
| Molecular Weight | 347.45 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action: A Dissociated Profile
This compound exerts its anti-inflammatory effects by selectively modulating the glucocorticoid receptor. Unlike traditional glucocorticoids, this compound exhibits a "dissociated" mechanism. This means it primarily activates the GR in a way that leads to the repression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), a process known as transrepression. This is believed to occur through the GR monomer.
Conversely, the metabolic side effects of glucocorticoids are largely attributed to the GR homodimer binding to glucocorticoid response elements (GREs) on DNA, leading to the transactivation of target genes. This compound is designed to minimize this transactivation pathway, thereby "dissociating" the desired anti-inflammatory effects from the undesirable metabolic effects.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound, highlighting its preferential action through transrepression.
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) |
| Glucocorticoid Receptor (GR) | 2.5 |
| Progesterone Receptor (PR) | 1786 |
| Mineralocorticoid Receptor (MR) | 53 |
| Androgen Receptor (AR) | 1440 |
| Estrogen Receptor (ER) | >1000 |
Table 2: In Vitro Potency
| Assay | Cell Line | Parameter | Value |
| GR Transactivation | - | EC50 | ~8 nM |
| IL-1β induced IL-6 expression | HSKF1501 cells | IC50 | Low-nanomolar range |
| LPS-induced IL-6 production | ATDC5 cells | Inhibition at 1 µM | Significant decrease |
Table 3: In Vivo Efficacy
| Animal Model | Species | Parameter | Value |
| Acute Inflammation | Rat | ED50 | 11 mg/kg |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary, a general synthetic workflow for similar quinoline derivatives can be described as follows:
Caption: General synthetic workflow for this compound.
In Vitro Inhibition of IL-6 Production
Objective: To determine the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-6 in cell culture.
Methodology:
-
Cell Culture: Murine chondrogenic ATDC5 cells or human synovial fibroblasts (HSKF1501) are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β) to the cell culture.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.
-
Quantification of IL-6: The concentration of IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: this compound is administered orally at various doses. A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time post-compound administration (e.g., 1 hour), a sub-plantar injection of carrageenan solution is made into the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED50 (the dose that produces 50% of the maximum inhibitory effect) is then determined.
Collagen-Induced Arthritis (CIA) in Rats
Objective: To assess the therapeutic potential of this compound in a chronic autoimmune arthritis model.
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., DBA/1) by immunization with an emulsion of type II collagen and Freund's complete adjuvant. A booster immunization is given after a specified period (e.g., 21 days).
-
Treatment Protocol: this compound is administered orally, either prophylactically (starting from the first immunization) or therapeutically (after the onset of clinical signs of arthritis).
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paws for erythema, swelling, and joint rigidity. Paw thickness is also measured.
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines and bone turnover markers.
Conclusion
This compound is a promising selective glucocorticoid receptor modulator with a dissociated profile that separates its potent anti-inflammatory effects from the metabolic side effects associated with conventional glucocorticoids. Its mechanism of action, centered on the transrepression of NF-κB and AP-1, offers a targeted approach to treating inflammatory and autoimmune diseases. The preclinical data summarized in this guide highlight the potential of this compound as a safer alternative to long-term steroid therapy, warranting further investigation and development.
References
AL-438: A Technical Guide to its Glucocorticoid Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-438 is a non-steroidal, selective glucocorticoid receptor (GR) modulator that has garnered significant interest for its potential to dissociate the potent anti-inflammatory and immunosuppressive effects of traditional glucocorticoids from their well-documented adverse effects.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound for the glucocorticoid receptor, details the experimental methodologies used to determine these parameters, and elucidates the molecular mechanisms underlying its selective activity.
Quantitative Binding Affinity and Potency of this compound
The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The data consistently demonstrate high affinity and selectivity for the glucocorticoid receptor over other steroid hormone receptors.
| Parameter | Value | Receptor/Assay |
| Ki | 2.5 nM | Glucocorticoid Receptor (GR) |
| 1786 nM | Progesterone Receptor (PR) | |
| 53 nM | Mineralocorticoid Receptor (MR) | |
| 1440 nM | Androgen Receptor (AR) | |
| >1000 nM | Estrogen Receptor (ER) | |
| EC50 | ~8 nM | Cell-based GR Transactivation Assay |
| IC50 | Low-nanomolar | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β) in human peripheral blood mononuclear cells |
Experimental Protocols
The determination of the binding affinity of this compound for the glucocorticoid receptor typically involves competitive binding assays. Below are detailed methodologies for two common and robust techniques.
Competitive Radioligand Binding Assay
This method is a gold standard for quantifying the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
a. Materials:
-
Receptor Source: Partially purified human glucocorticoid receptor from liver or recombinant human GR.[4]
-
Radioligand: ³H-dexamethasone or ³H-prednisolone.
-
Test Compound: this compound.
-
Assay Buffer: e.g., Tris-HCl buffer with additives to maintain receptor stability.
-
Separation Medium: Charcoal slurry to separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
b. Procedure:
-
Incubation: A constant concentration of the glucocorticoid receptor and the radioligand are incubated in the assay buffer.
-
Competition: A range of concentrations of the unlabeled test compound (this compound) is added to the incubation mixture to compete with the radioligand for binding to the GR.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: The incubation is terminated by adding a charcoal slurry, which adsorbs the free radioligand. The mixture is then centrifuged to pellet the charcoal.
-
Quantification: The radioactivity in the supernatant, which represents the amount of radioligand bound to the receptor, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Based Competitor Assay
This high-throughput method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled glucocorticoid ligand (tracer) upon binding to the GR.
a. Materials:
-
Receptor: Full-length, untagged, human glucocorticoid receptor.
-
Fluorescent Ligand (Tracer): A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS1).
-
Test Compound: this compound.
-
Assay Buffer and Stabilizing Peptides.
-
Microplates and a Fluorescence Polarization Plate Reader.
b. Procedure:
-
Reaction Setup: Serial dilutions of this compound are prepared in the wells of a microplate.
-
Addition of Tracer and Receptor: A fixed concentration of the fluorescent glucocorticoid tracer and the glucocorticoid receptor are added to each well.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader. When the small fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the much larger GR, its rotation is slowed, leading to high polarization.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound indicates displacement of the fluorescent tracer. The IC50 value is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of glucocorticoids are primarily mediated through the transrepression of pro-inflammatory genes, while many of their side effects are linked to the transactivation of other genes. This compound is a "dissociated" GR modulator, meaning it preferentially induces transrepression over transactivation. This selectivity is thought to be the basis for its improved side-effect profile.
The differential activity of this compound is believed to stem from the unique conformational change it induces in the glucocorticoid receptor upon binding. This altered conformation affects the receptor's ability to interact with various transcriptional coactivators and may also influence its dimerization status.
Classical Glucocorticoid Receptor Signaling
Caption: Classical Glucocorticoid Receptor Signaling Pathway.
This compound Modulated Glucocorticoid Receptor Signaling
Caption: this compound's Dissociated Mechanism of Action.
Experimental and Logical Workflows
The process of characterizing a novel glucocorticoid receptor modulator like this compound follows a logical progression from initial binding studies to functional assays.
Experimental Workflow for Determining GR Binding Affinity
Caption: General Workflow for a Competitive Binding Assay.
Conclusion
This compound represents a significant advancement in the field of glucocorticoid receptor modulation. Its high binding affinity and selectivity for the GR, coupled with its unique ability to preferentially activate the transrepression pathway, underscore its potential as a therapeutic agent with an improved safety profile compared to conventional glucocorticoids. The experimental protocols and mechanistic insights provided in this guide offer a foundational understanding for researchers and drug development professionals working to further characterize and develop this and other next-generation selective glucocorticoid receptor modulators.
References
- 1. medkoo.com [medkoo.com]
- 2. The growth plate sparing effects of the selective glucocorticoid receptor modulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a radioreceptor assay to measure glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of ALK5 Inhibitors: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the in vitro characterization of small molecule inhibitors targeting the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). While specific data for a compound designated "AL-438" was not publicly available, this document details the established methodologies and presents representative data for well-characterized ALK5 inhibitors, offering a robust framework for the preclinical assessment of novel compounds in this class.
Core Principles of ALK5 Inhibition
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various pathologies, most notably cancer and fibrosis.[3][4] Small molecule inhibitors that target the kinase activity of ALK5 are promising therapeutic agents.[5] These inhibitors typically function by competing with ATP for binding to the kinase domain of the ALK5 receptor, thereby preventing the phosphorylation of downstream signaling mediators, primarily Smad2 and Smad3.
Quantitative Assessment of Inhibitor Potency
The inhibitory activity of a compound against ALK5 is most commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of ALK5 by 50%. The following table summarizes the IC50 values for several well-documented ALK5 inhibitors, determined through various in vitro assay formats.
Table 1: IC50 Values of Representative ALK5 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type |
| A-83-01 | 12 | Cell-free kinase assay (ALK5-TD) |
| SB525334 | 14.3 | Kinase assay (Smad3 phosphorylation) |
| GW788388 | 18 | Cell-free kinase assay |
| SB431542 | 94 | Cell-free kinase assay |
| SKI2162 | 94 | Radioisotope-based kinase assay |
| GW6604 | 140 | ALK5 autophosphorylation assay |
| HTS-466284 | 51 | Cell-permeable, ATP-competitive kinase assay |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible in vitro characterization of ALK5 inhibitors. Below are protocols for key experiments.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5.
Objective: To determine the IC50 value of a test compound against ALK5 kinase activity.
Materials:
-
Recombinant human TGFβR1 (ALK5)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide substrate like pSmad3(-3))
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 1 µl of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of recombinant ALK5 enzyme to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes).
-
Terminate the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based TGF-β Signaling Assay (Luciferase Reporter Assay)
This assay assesses the ability of a compound to inhibit TGF-β-induced downstream signaling in a cellular context.
Objective: To measure the functional inhibition of the TGF-β signaling pathway by a test compound in cells.
Materials:
-
A suitable cell line responsive to TGF-β (e.g., HEK293T, HaCaT, or mink lung epithelial cells)
-
A luciferase reporter plasmid containing a TGF-β responsive promoter element (e.g., CAGA box repeats)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant human TGF-β1
-
Test compound (dissolved in DMSO)
-
Luciferase assay reagent
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the TGF-β responsive luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase activity and determine the IC50 value.
Western Blot Analysis of Smad2/3 Phosphorylation
This method directly visualizes the inhibition of the phosphorylation of the key downstream effectors of ALK5.
Objective: To confirm the mechanism of action by assessing the inhibition of Smad2/3 phosphorylation.
Materials:
-
Cell line responsive to TGF-β
-
TGF-β1
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Smad2/3 and total Smad2/3
-
Loading control antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat with the test compound for 1 hour.
-
Stimulate with TGF-β1 for 30-60 minutes.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2/3, total Smad2/3, and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the ratio of phosphorylated Smad2/3 to total Smad2/3 indicates inhibitory activity.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for conceptualizing the complex biological pathways and experimental procedures involved in inhibitor characterization.
Caption: Canonical TGF-β/Smad signaling pathway and the point of intervention for ALK5 inhibitors.
Caption: General workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel small molecule TGF-beta inhibitors – Hinck Lab [hincklab.structbio.pitt.edu]
- 5. Perspectives of small molecule inhibitors of activin receptor‑like kinase in anti‑tumor treatment and stem cell differentiation (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
AL-438: A Dissociated Glucocorticoid Receptor Modulator for Inflammation Control
An In-depth Technical Guide on the Discovery and Preclinical Development of AL-438
Executive Summary
This compound is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that has demonstrated a significant "dissociated" profile in preclinical studies. This dissociation refers to the compound's ability to separate the anti-inflammatory effects of glucocorticoids from their metabolic and skeletal side effects. Developed from a synthetic progestin scaffold, this compound exhibits high-affinity binding to the glucocorticoid receptor and functions as a selective GR agonist.[1][2] Its unique mechanism of action, involving differential cofactor recruitment, allows it to effectively transrepress pro-inflammatory genes while having a reduced capacity for transactivation of genes associated with adverse effects.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Discovery and Rationale
The development of this compound was driven by the long-standing pharmaceutical goal of creating a glucocorticoid-like therapeutic agent with an improved safety profile.[1] Traditional glucocorticoids are potent anti-inflammatory drugs, but their long-term use is limited by severe side effects, including osteoporosis, hyperglycemia, and immunosuppression. The discovery of this compound originated from the modification of a synthetic progestin scaffold, leading to a series of high-affinity, GR-selective ligands. This compound was identified as a lead candidate due to its ability to exhibit a gene regulation profile distinct from conventional glucocorticoids, repressing and activating only a subset of genes.
Mechanism of Action: A Dissociated Profile
This compound's therapeutic advantage lies in its "dissociated" mechanism of action, which distinguishes between transrepression and transactivation pathways of the glucocorticoid receptor.
-
Transrepression: This is the primary mechanism for the anti-inflammatory effects of glucocorticoids. The GR, activated by a ligand, inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This compound is a potent mediator of transrepression, effectively inhibiting the expression of pro-inflammatory cytokines and adhesion molecules.
-
Transactivation: This process involves the GR directly binding to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to their transcription. Transactivation is linked to many of the metabolic side effects of glucocorticoids. This compound demonstrates weaker transactivation potential compared to traditional steroids.
This dissociation is believed to result from this compound inducing a specific conformation of the GR that favors interaction with co-repressors over co-activators. Specifically, this compound has been shown to reduce the interaction between GR and the peroxisome proliferator-activated receptor-gamma coactivator-1 (PGC-1), a key cofactor in steroid-mediated glucose upregulation, while maintaining normal interactions with GR-interacting protein 1 (GRIP-1), which is involved in transcriptional repression.
References
understanding the selectivity profile of AL-438
An In-Depth Technical Guide to the Selectivity Profile of AL-438
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-steroidal, selective glucocorticoid receptor (GR) modulator with demonstrated anti-inflammatory properties. This document provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative binding data, outlining experimental methodologies, and illustrating the relevant biological pathways. The data herein indicates that this compound is a potent and selective agonist for the glucocorticoid receptor with significantly lower affinity for other steroid hormone receptors, suggesting a favorable profile for therapeutic development with potentially reduced off-target effects compared to traditional glucocorticoids.
Selectivity Profile of this compound
The selectivity of a compound is a critical determinant of its therapeutic index. A highly selective drug minimizes the potential for adverse effects by limiting its interaction with unintended biological targets. This compound has been profiled for its binding affinity against a panel of nuclear hormone receptors.
Quantitative Binding Affinity Data
The binding affinity of this compound for the glucocorticoid receptor and several other steroid receptors has been determined using competitive binding assays. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Ki value indicates a higher binding affinity.
The selectivity of this compound is demonstrated by its significantly higher affinity for the glucocorticoid receptor compared to the progesterone, mineralocorticoid, androgen, and estrogen receptors[1].
Table 1: Binding Affinity (Ki) of this compound for Nuclear Hormone Receptors
| Receptor | Ki (nM) |
| Glucocorticoid Receptor (GR) | 2.5 |
| Mineralocorticoid Receptor (MR) | 53 |
| Progesterone Receptor (PR) | 1786 |
| Androgen Receptor (AR) | 1440 |
| Estrogen Receptor (ER) | >1000 |
| Data sourced from MedchemExpress[1]. |
This quantitative data highlights the potent and selective nature of this compound for the glucocorticoid receptor. While it shows some affinity for the mineralocorticoid receptor, it is over 20-fold weaker than its affinity for GR. The affinity for other steroid receptors is substantially lower. It has been noted that this compound and the glucocorticoid prednisolone demonstrate similar potency in inhibiting binding to both glucocorticoid and mineralocorticoid receptors.
Experimental Protocols
Detailed experimental protocols for the binding assays of this compound are not publicly available. However, a general methodology for such an assay is described below.
Competitive Radioligand Binding Assay (General Protocol)
This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Purified recombinant human glucocorticoid receptor (or other target receptors).
-
Radiolabeled ligand (e.g., [3H]-dexamethasone for GR).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with additives like BSA and protease inhibitors).
-
Scintillation fluid and a scintillation counter.
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a multi-well plate, combine the purified receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled ligand (non-specific binding).
-
Equilibration: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is often achieved by vacuum filtration through a filter mat that retains the receptor-ligand complexes.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Biological Context and Signaling Pathway
This compound exerts its effects by modulating the glucocorticoid receptor signaling pathway. As a GR modulator, it is designed to retain the anti-inflammatory effects of glucocorticoids while minimizing their metabolic and other side effects.
Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a ligand like this compound, translocates to the nucleus and regulates the expression of target genes. The anti-inflammatory effects of GR activation are primarily mediated by the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.
References
An In-depth Technical Guide on ALK5 Inhibition and its Effects on Gene Transcription
A note on the compound AL-438: Publicly available scientific literature does not contain significant information on a compound designated "this compound" in the context of gene transcription modulation. This guide will therefore focus on the well-characterized and representative ALK5 inhibitor, A-83-01 , to provide a comprehensive technical overview of how inhibition of the TGF-β signaling pathway at the level of the ALK5 receptor impacts gene transcription. The principles, experimental designs, and signaling pathways described are broadly applicable to small molecule inhibitors of the TGF-β type I receptor kinase.
Introduction to the Transforming Growth Factor-β (TGF-β) Signaling Pathway and the Role of ALK5
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer and fibrosis.[2] The signaling cascade is initiated by the binding of a TGF-β superfamily ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI).[1][3] The most common TβRI is the Activin receptor-Like Kinase 5 (ALK5).[4]
Upon activation, ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus where it acts as a transcription factor, binding to specific DNA sequences known as SMAD-binding elements (SBEs) in the promoter regions of target genes to either activate or repress their transcription.
Small molecule inhibitors targeting the kinase activity of ALK5, such as A-83-01, are powerful tools for dissecting the TGF-β pathway and represent a promising therapeutic strategy for diseases driven by excessive TGF-β signaling.
Mechanism of Action of ALK5 Inhibitors
A-83-01 is a potent and selective inhibitor of the TGF-β type I receptor superfamily. It exerts its effects by blocking the kinase activity of ALK5, as well as the closely related ALK4 and ALK7. By occupying the ATP-binding site of the ALK5 kinase domain, A-83-01 prevents the phosphorylation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade that leads to the regulation of gene transcription.
Signaling Pathway of TGF-β and Point of Inhibition
The following diagram illustrates the canonical TGF-β/SMAD signaling pathway and the mechanism of action for an ALK5 inhibitor like A-83-01.
Caption: TGF-β signaling pathway and inhibition by A-83-01.
Quantitative Data on the Effects of ALK5 Inhibition
The efficacy of ALK5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The downstream effects on gene expression are often measured by quantitative real-time PCR (qRT-PCR) or reporter assays.
Table 1: Inhibitory Activity of A-83-01 on TGF-β Superfamily Receptors
| Receptor Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| ALK5 (TGF-β Type I Receptor) | Luciferase Reporter Assay | 12 | |
| ALK4 (Activin Type IB Receptor) | Luciferase Reporter Assay | 45 |
| ALK7 (Nodal Type I Receptor) | Luciferase Reporter Assay | 7.5 | |
Table 2: Effect of TGF-β2 and ALK5 Inhibitor on Fibrotic Gene Expression in Human Lamina Cribrosa Cells
| Gene Target | Treatment | Fold Change in mRNA Expression (vs. Control) | Reference |
|---|---|---|---|
| α-SMA (ACTA2) | TGF-β2 (10 ng/mL) | ↑ Significant Increase | |
| TGF-β2 + ALK5 Inhibitor | ↓ Significant Decrease (vs. TGF-β2 alone) | ||
| Collagen Type I (COL1A1) | TGF-β2 (10 ng/mL) | ↑ Significant Increase | |
| TGF-β2 + ALK5 Inhibitor | ↓ Significant Decrease (vs. TGF-β2 alone) | ||
| Fibronectin (FN1) | TGF-β2 (10 ng/mL) | ↑ Significant Increase |
| | TGF-β2 + ALK5 Inhibitor | ↓ Significant Decrease (vs. TGF-β2 alone) | |
Experimental Protocols
SMAD-Responsive Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the SMAD complex in response to TGF-β stimulation and its inhibition by compounds like A-83-01.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HaCaT or NIH/3T3) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with a SMAD-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12-luc) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
24 hours post-transfection, starve the cells in serum-free media for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of the ALK5 inhibitor (e.g., A-83-01, from 1 nM to 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with a constant concentration of recombinant human TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the unstimulated, vehicle-treated control.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-SMAD2
This protocol is used to assess the phosphorylation status of SMAD2, a direct downstream target of ALK5, to confirm the inhibitor's mechanism of action.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat with the ALK5 inhibitor or vehicle for 1 hour.
-
Stimulate with TGF-β1 (5 ng/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-SMAD2 (Ser465/467).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to quantify the changes in mRNA levels of TGF-β target genes upon treatment with the inhibitor.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells as described for the Western blot protocol, but for a longer duration (e.g., 12-24 hours) to allow for transcriptional changes.
-
Extract total RNA using a commercial kit (e.g., RNeasy) and assess its quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Run the PCR on a real-time PCR system with a standard thermal cycling protocol.
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
-
Visualizing Workflows and Logical Relationships
Experimental Workflow for Assessing ALK5 Inhibitor Efficacy
Caption: Workflow for evaluating an ALK5 inhibitor.
Conclusion
Inhibitors of ALK5, such as A-83-01, are invaluable research tools and potential therapeutic agents that function by blocking the ATP-binding site of the TGF-β type I receptor kinase. This action prevents the phosphorylation of SMAD2/3, abrogating the nuclear translocation of the SMAD complex and the subsequent transcriptional regulation of TGF-β target genes. The methodologies outlined in this guide, including luciferase reporter assays, Western blotting for phospho-SMAD2, and qRT-PCR, provide a robust framework for quantifying the effects of these inhibitors on the TGF-β signaling pathway and its downstream transcriptional outputs. Through the systematic application of these techniques, researchers can elucidate the complex roles of TGF-β in health and disease and advance the development of novel therapeutics.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of AL-438: A Review of Preclinical Data
Introduction
AL-438 is an investigational small molecule inhibitor targeting the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, most notably in promoting fibrosis and enabling cancer cells to evade immune surveillance. By selectively inhibiting ALK5, this compound aims to counteract these pathological effects. This document provides a comprehensive overview of the preliminary preclinical studies conducted to evaluate the efficacy of this compound.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the ALK5 kinase domain. This action prevents the phosphorylation and subsequent activation of downstream mediators Smad2 and Smad3. The inhibition of this signaling cascade effectively blocks TGF-β-induced cellular responses.
Figure 1: Simplified signaling pathway of TGF-β and the inhibitory action of this compound.
Quantitative Efficacy Data
The inhibitory activity and cellular effects of this compound have been quantified across various preclinical models. The data is summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) |
| ALK5 | 12 |
| ALK4 | 1,500 |
| ALK2 | >10,000 |
| p38 MAPK | >10,000 |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Cellular Activity in Fibroblast and Cancer Cell Lines
| Cell Line | Assay Type | Endpoint Measured | EC₅₀ (nM) |
| NIH-3T3 | TGF-β-induced Luciferase Reporter | Gene Transcription | 45 |
| A549 (Lung) | TGF-β-induced Epithelial-Mesenchymal Transition (EMT) | E-cadherin expression | 120 |
| LX-2 (Stellate) | TGF-β-induced Collagen I production | Collagen I mRNA levels | 85 |
EC₅₀: The half maximal effective concentration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding.
ALK5 Kinase Assay Protocol
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against the ALK5 kinase.
Figure 2: Workflow for the in vitro ALK5 kinase inhibition assay.
-
Reagent Preparation : Prepare a kinase reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT. Serially dilute this compound in DMSO to create a range of concentrations.
-
Kinase Reaction : In a 96-well plate, add the recombinant active ALK5 enzyme to the reaction buffer.
-
Compound Incubation : Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiation : Initiate the kinase reaction by adding a mixture of the substrate (e.g., biotinylated peptide substrate) and ATP.
-
Reaction Incubation : Allow the phosphorylation reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Termination : Stop the reaction by adding a stop buffer containing EDTA.
-
Signal Detection : Detect the level of substrate phosphorylation. For instance, using a lanthanide-labeled antibody specific for the phosphorylated substrate in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis : The signal intensity is plotted against the logarithm of the this compound concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Cellular Luciferase Reporter Assay Protocol
This assay measures the ability of this compound to inhibit TGF-β-induced transcriptional activity in a cellular context.
-
Cell Culture and Transfection : Plate cells (e.g., NIH-3T3) in a 96-well plate. Co-transfect the cells with a Smad-binding element (SBE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment : After 24 hours, replace the medium with a low-serum medium containing various concentrations of this compound or vehicle control (DMSO).
-
TGF-β Stimulation : After a 1-hour pre-incubation with the compound, stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL).
-
Incubation : Incubate the cells for 18-24 hours to allow for luciferase gene expression.
-
Lysis and Luminescence Reading : Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to calculate the EC₅₀ value.
Logical Relationship of Efficacy Evaluation
The evaluation of this compound's efficacy follows a logical progression from fundamental biochemical activity to cellular function and finally to in vivo therapeutic potential.
Figure 3: Logical flow for the preclinical to clinical evaluation of this compound.
This structured approach ensures that a compound has a well-characterized mechanism and sufficient potency at the cellular level before advancing to more complex and resource-intensive in vivo models and eventual clinical trials. The data gathered at each stage informs the decision-making process for further development.
Methodological & Application
AL-438: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-438 is a non-steroidal, selective glucocorticoid receptor (GR) modulator with potent anti-inflammatory properties.[1][2] It exhibits high binding affinity for the glucocorticoid receptor, with a reported Ki of 2.5 nM.[1] Unlike traditional glucocorticoids such as dexamethasone, this compound has demonstrated a favorable safety profile in preclinical studies, notably with reduced negative effects on bone growth and osteoblasts.[2] This makes it a compound of significant interest for the development of novel anti-inflammatory therapies with an improved therapeutic index.
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the murine chondrogenic cell line ATDC5, a well-established model for studying chondrocyte biology and inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively modulating the glucocorticoid receptor. Upon binding to the cytoplasmic GR, this compound induces a conformational change that promotes the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus.
In the nucleus, the this compound-GR complex primarily functions through a mechanism known as transrepression . It interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents the transcription of genes encoding inflammatory mediators, including cytokines like interleukin-6 (IL-6). This targeted transrepression is thought to be the basis for this compound's potent anti-inflammatory effects while minimizing the transactivation of genes associated with the metabolic side effects of conventional glucocorticoids.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Comments |
| Binding Affinity (Ki) | 2.5 nM | Not specified | Demonstrates high affinity for the glucocorticoid receptor.[1] |
| Effective Concentration | 1 µM | ATDC5 | Decreases LPS-induced IL-6 production. |
| Effect on Cell Proliferation | No effect reported | ATDC5 | Maintained normal proliferation compared to controls. |
| Effect on Proteoglycan Synthesis | No effect reported | ATDC5 | Did not inhibit proteoglycan synthesis unlike Dexamethasone. |
Experimental Protocols
ATDC5 Cell Culture and Differentiation
This protocol describes the standard procedure for culturing and inducing chondrogenic differentiation in the ATDC5 cell line.
Materials:
-
ATDC5 cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture:
-
Culture ATDC5 cells in DMEM/F-12 supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
-
Chondrogenic Differentiation:
-
To induce differentiation, seed ATDC5 cells at a density of 6 x 104 cells/cm2.
-
Culture the cells in DMEM/F-12 with 5% FBS, 1% Penicillin-Streptomycin, and 1% ITS supplement.
-
Change the medium every 2-3 days.
-
Chondrogenic differentiation can be observed over a period of 14-21 days, characterized by the formation of cartilaginous nodules.
-
Inhibition of LPS-Induced IL-6 Production
This protocol details the methodology to assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated ATDC5 cells.
Materials:
-
Differentiated ATDC5 cells (as per Protocol 1)
-
This compound
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
Serum-free DMEM/F-12 medium
-
ELISA kit for mouse IL-6
Procedure:
-
Cell Seeding: Seed differentiated ATDC5 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare dilutions of this compound (e.g., 0.1, 1, 10 µM) and Dexamethasone (e.g., 1 µM) in serum-free medium.
-
Aspirate the culture medium and pre-treat the cells with the compounds for 2 hours. Include a vehicle control (e.g., DMSO).
-
-
LPS Stimulation:
-
Prepare a solution of LPS (e.g., 1 µg/mL) in serum-free medium.
-
Add the LPS solution to all wells except for the unstimulated control.
-
Incubate the plate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a mouse IL-6 ELISA kit according to the manufacturer's instructions.
-
Cell Proliferation Assay
This protocol is designed to verify the reported neutral effect of this compound on chondrocyte proliferation.
Materials:
-
ATDC5 cells
-
This compound
-
Dexamethasone (control for inhibition)
-
Growth medium (DMEM/F-12 + 5% FBS)
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, WST-1)
-
96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed ATDC5 cells in a 96-well plate at a low density (e.g., 5 x 103 cells/well) in growth medium.
-
Treatment:
-
After 24 hours, replace the medium with fresh growth medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM), Dexamethasone (as a positive control for inhibition), and a vehicle control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, and 72 hours).
-
Quantification:
-
Cell Counting: At each time point, trypsinize the cells and count the number of viable cells using a hemocytometer and Trypan Blue exclusion.
-
MTT/WST-1 Assay: Alternatively, use a colorimetric proliferation assay kit according to the manufacturer's protocol to determine the relative number of viable cells.
-
Proteoglycan Synthesis Assay (Alcian Blue Staining)
This protocol assesses the effect of this compound on the synthesis of proteoglycans, a key component of the cartilage matrix.
Materials:
-
Differentiated ATDC5 cells
-
This compound
-
Dexamethasone (control for inhibition)
-
Differentiation medium
-
Alcian Blue staining solution (1% in 0.1 N HCl)
-
Guanidine-HCl (6 M)
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Differentiate ATDC5 cells in 24-well plates as described in Protocol 1.
-
During the differentiation period (e.g., from day 7 to day 21), treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM), Dexamethasone, and a vehicle control. Replace the medium with fresh treatment medium every 2-3 days.
-
-
Staining:
-
At the end of the treatment period, wash the cells with PBS and fix with methanol.
-
Stain the cells with Alcian Blue solution overnight.
-
Wash extensively with distilled water to remove excess stain.
-
-
Quantification:
-
Visually inspect and photograph the stained cell layers.
-
For quantitative analysis, extract the stain by adding 6 M Guanidine-HCl to each well and incubating for 6 hours.
-
Measure the absorbance of the extracted stain at 620 nm using a spectrophotometer.
-
Conclusion
This compound represents a promising selective glucocorticoid receptor modulator with potent anti-inflammatory activity and a potentially improved safety profile compared to conventional glucocorticoids. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound in a relevant in vitro model of chondrogenesis and inflammation. These methodologies can be adapted for further studies to elucidate the full therapeutic potential of this compound in the context of inflammatory and degenerative joint diseases.
References
Application Notes and Protocols for Evaluating a TGF-β Inhibitor (e.g., AL-438/SB-431542) in a Carrageenan-Induced Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the anti-inflammatory activity of new chemical entities.[1][2][3] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic acute inflammatory response.[4] The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (1.5-5 hours) involves the production of prostaglandins and the infiltration of neutrophils.[4] This model is valuable for investigating the mechanisms of acute inflammation and for the preclinical evaluation of anti-inflammatory drugs.
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine with complex roles in inflammation, capable of exerting both pro- and anti-inflammatory effects depending on the cellular and environmental context. Dysregulation of TGF-β signaling is implicated in various inflammatory diseases. Therefore, inhibitors of the TGF-β signaling pathway are of significant interest as potential therapeutic agents.
This document provides a detailed protocol for evaluating the potential anti-inflammatory effects of a TGF-β type I receptor kinase (ALK5) inhibitor, exemplified by SB-431542, in the carrageenan-induced paw edema model in rats. While the compound "AL-438" is not found in the scientific literature for this application, SB-431542 serves as a relevant and well-characterized substitute for illustrating the experimental approach.
Experimental Protocols
1. Materials and Reagents
-
Test Compound: SB-431542 (or other ALK5 inhibitor).
-
Vehicle: Appropriate solvent for the test compound (e.g., 0.5% carboxymethylcellulose, saline with 0.1% DMSO).
-
Positive Control: Indomethacin or Diclofenac Sodium.
-
Inducing Agent: 1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Equipment:
-
Plethysmometer or digital calipers.
-
Oral gavage needles.
-
Syringes and needles (27-30 gauge).
-
Animal balance.
-
Standard laboratory animal caging.
-
2. Animal Handling and Grouping
-
All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.
-
Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
-
Randomly divide the animals into the following experimental groups (n=6 per group):
-
Group I (Normal Control): Vehicle administration, no carrageenan.
-
Group II (Carrageenan Control): Vehicle administration + Carrageenan.
-
Group III (Positive Control): Indomethacin (e.g., 10 mg/kg, p.o.) + Carrageenan.
-
Group IV-VI (Test Groups): SB-431542 (e.g., 1, 5, 10 mg/kg, i.p. or p.o.) + Carrageenan.
-
3. Experimental Procedure
-
Fast the animals overnight before the experiment, with free access to water.
-
Measure the initial volume of the left hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Administer the vehicle, positive control (Indomethacin), or test compound (SB-431542) to the respective groups via the chosen route of administration (e.g., intraperitoneally or orally).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the left hind paw of all animals except the normal control group.
-
Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).
4. Data Analysis
-
Paw Edema: Calculate the increase in paw volume (edema) at each time point using the formula:
-
Edema (mL) = Vₜ - V₀
-
-
Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for the treated groups relative to the carrageenan control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation
Table 1: Effect of SB-431542 on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM |
| 1 hr | |||
| I | Vehicle | - | 0.05 ± 0.01 |
| II | Carrageenan | - | 0.45 ± 0.05 |
| III | Indomethacin | 10 | 0.22 ± 0.03 |
| IV | SB-431542 | 1 | 0.40 ± 0.06 |
| V | SB-431542 | 5 | 0.32 ± 0.04 |
| VI | SB-431542 | 10 | 0.25 ± 0.03* |
*p < 0.05 compared to the Carrageenan Control group. Data are hypothetical and for illustrative purposes.
Table 2: Percentage Inhibition of Paw Edema by SB-431542
| Group | Treatment | Dose (mg/kg) | Percentage Inhibition of Edema (%) |
| 1 hr | |||
| III | Indomethacin | 10 | 51.1 |
| IV | SB-431542 | 1 | 11.1 |
| V | SB-431542 | 5 | 28.9 |
| VI | SB-431542 | 10 | 44.4 |
Data are hypothetical and for illustrative purposes.
Mandatory Visualizations
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Transforming growth factor beta (TGF-β) and inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AL-438 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of AL-438, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGFβR-I), also known as Activin Receptor-Like Kinase 5 (ALK5), in in vivo rat studies. Due to the limited public information under the specific designation "this compound," this document leverages data from structurally and functionally similar, well-characterized TGF-βR-I inhibitors, such as LY-364947 (also known as HTS-466284) and SB-431542, which are considered likely equivalents. This compound and its analogs are invaluable tools for investigating the role of the TGF-β signaling pathway in various physiological and pathological processes, including fibrosis, cancer, and inflammation.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the TGFβR-I kinase domain. By binding to the ATP-binding site of ALK5, it prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily the Smad2 and Smad3 proteins. This blockade effectively abrogates the canonical TGF-β signaling cascade, which is implicated in cell proliferation, differentiation, apoptosis, and extracellular matrix production.
Data Presentation: In Vivo Dosage of TGF-βR-I Inhibitors
The following table summarizes reported in vivo dosages for this compound analogs in rodent models. It is critical to note that optimal dosage for a specific rat model should be determined empirically through dose-response studies.
| Compound Name | Animal Model | Dosage | Route of Administration | Key Findings |
| LY-364947 | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | Accelerated lymphangiogenesis.[1][2] |
| SB-431542 | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Inhibited lung metastasis of mammary tumors.[3] |
| IN-1130 | Rat | Not Specified | Not Specified | Reduced markers of renal fibrosis.[4] |
| LY2157299 | Fischer 344 Rats | Not Specified | Daily Oral Dosing | Toxicity profile characterized for up to six months.[5] |
Experimental Protocols
Protocol 1: General Guidelines for this compound Administration in Rats
This protocol provides a general framework for the preparation and administration of this compound (or its analogs) to rats.
1. Materials:
-
This compound (or equivalent TGF-βR-I inhibitor)
-
Vehicle (e.g., 20% DMSO in corn oil for i.p. injection, or a suspension in 1% DMSO, 30% polyethylene glycol, and 1% Tween 80 for oral gavage)
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
-
Gavage needles (for oral administration)
-
Personal Protective Equipment (PPE)
2. Procedure:
2.1. Animal Handling and Acclimatization:
-
House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week for acclimatization before the start of the experiment.
-
Handle animals in accordance with institutional guidelines and approved animal care protocols.
2.2. Dose Calculation and Preparation:
-
Weigh each rat accurately before dosing.
-
Calculate the required dose based on the animal's body weight and the desired mg/kg dosage.
-
Prepare the this compound solution or suspension in the chosen vehicle immediately before use to ensure stability. For example, SB-431542 can be prepared as a clear solution in 2% DMSO + 30% PEG 300 + ddH2O at 5 mg/ml for intraperitoneal injection or as a suspension in 1% DMSO + 30% polyethylene glycol + 1% Tween 80 at 30 mg/ml for oral gavage.
2.3. Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the rat securely.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly and steadily. The maximum recommended volume for i.p. injection in rats is < 10 ml/kg.
-
-
Oral Gavage:
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the suspension slowly. The maximum recommended dosing volume for oral gavage in rats is typically 10 mL/kg, though smaller volumes are often preferred.
-
2.4. Post-Administration Monitoring:
-
Monitor the animals regularly for any signs of distress, toxicity, or adverse reactions.
-
Record body weight and food/water intake throughout the study.
Protocol 2: Tissue Collection and Processing
This protocol outlines the steps for collecting and processing tissues for downstream analysis following this compound treatment.
1. Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, scalpels)
-
Phosphate-buffered saline (PBS), ice-cold
-
Fixative (e.g., 10% neutral buffered formalin)
-
Cryoprotectant (e.g., sucrose solutions)
-
Liquid nitrogen or dry ice
-
Storage tubes (e.g., cryovials)
2. Procedure:
2.1. Euthanasia and Perfusion:
-
Euthanize the rat using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or anesthesia overdose).
-
For immunohistochemical analysis, perform cardiac perfusion with ice-cold PBS followed by a suitable fixative to clear the blood and preserve tissue morphology.
2.2. Tissue Dissection:
-
Carefully dissect the target organs (e.g., kidney, liver, lung, tumor).
-
Wash the tissues with ice-cold PBS to remove any remaining blood.
2.3. Tissue Processing:
-
For Histology:
-
Place a portion of the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Transfer the fixed tissue to 70% ethanol for long-term storage.
-
Proceed with paraffin embedding, sectioning, and staining (e.g., H&E, Masson's trichrome).
-
-
For Molecular Analysis (RNA/Protein):
-
Snap-freeze a portion of the tissue in liquid nitrogen or on dry ice immediately after dissection.
-
Store the frozen tissue at -80°C until further processing for RNA or protein extraction.
-
-
For Immunohistochemistry (Frozen Sections):
-
Fix the tissue in a suitable fixative for a shorter duration (e.g., 4% paraformaldehyde for 2-4 hours).
-
Cryoprotect the tissue by incubating it in a series of sucrose solutions (e.g., 15% then 30%).
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze it rapidly.
-
Store the frozen blocks at -80°C.
-
Mandatory Visualization
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo rat studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. html.scirp.org [html.scirp.org]
- 3. Growth inhibitory effects of transforming growth factor-beta 1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Application Notes: AL-438 in Chondrocyte Research
Introduction
AL-438 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of chondrocyte differentiation, proliferation, and extracellular matrix (ECM) homeostasis.[1][2][3] In healthy articular cartilage, TGF-β signaling via ALK5 is essential for maintaining the chondrocyte phenotype and promoting the synthesis of key matrix components like aggrecan and type II collagen.[1][4] However, dysregulation of this pathway, particularly a shift in signaling from the protective ALK5 receptor to the ALK1 receptor, is implicated in the pathogenesis of osteoarthritis (OA), leading to chondrocyte hypertrophy and matrix degradation. This compound provides researchers with a valuable tool to dissect the specific roles of ALK5 signaling in both cartilage health and disease.
Mechanism of Action
TGF-β ligands initiate signaling by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, such as ALK5. This activation triggers two primary downstream pathways in chondrocytes:
-
The Canonical ALK5/Smad2/3 Pathway: Activated ALK5 phosphorylates the transcription factors Smad2 and Smad3. These then form a complex with Smad4, translocate to the nucleus, and regulate the expression of genes that maintain the articular chondrocyte phenotype and inhibit terminal differentiation. This pathway is generally considered protective for cartilage.
-
The Alternative ALK1/Smad1/5/8 Pathway: In certain contexts, particularly during aging and in OA, TGF-β can signal through the ALK1 receptor, leading to the phosphorylation of Smad1, Smad5, and Smad8. This pathway promotes chondrocyte hypertrophy and the expression of matrix-degrading enzymes like Matrix Metallopeptidase 13 (MMP-13), contributing to cartilage breakdown.
This compound specifically inhibits the kinase activity of ALK5, thereby blocking the Smad2/3 signaling cascade. This allows for the precise investigation of the consequences of suppressing this canonical pathway, helping to elucidate the complex balance between ALK5 and ALK1 signaling in chondrocyte fate decisions.
Data Presentation: Effects of ALK5 Inhibition in Chondrocytes
The following table summarizes the expected outcomes of ALK5 inhibition with this compound based on studies of the TGF-β pathway and related inhibitors like SB-505124. Researchers should validate these effects for their specific model system.
| Target Gene/Protein | Function in Chondrocytes | Expected Effect of this compound (ALK5 Inhibition) | Notes |
| Anabolic Markers | |||
| Aggrecan (ACAN) | Major proteoglycan of cartilage ECM | ▼ Decrease | ALK5 signaling is known to induce aggrecan expression. |
| Collagen, Type II (COL2A1) | Primary collagenous component of cartilage | ▼ Decrease | Essential for cartilage tensile strength; expression is a key marker of chondrocyte phenotype. |
| SOX9 | Master transcription factor for chondrogenesis | ▼ Decrease | Crucial for the expression of aggrecan and COL2A1. |
| Proteoglycan 4 (PRG4) | Also known as Lubricin; provides joint lubrication | ▼ Decrease | TGF-β/ALK5 signaling directly induces PRG4 expression in superficial zone chondrocytes. |
| Catabolic/Hypertrophic Markers | |||
| MMP-13 | Collagenase that degrades type II collagen | ▲ Increase | Inhibition of the protective ALK5/Smad2/3 pathway can shift the balance, favoring hypertrophic signaling that upregulates MMP-13. |
| Collagen, Type X (COL10A1) | Marker of chondrocyte hypertrophy | ▲ Increase | Associated with terminal differentiation and endochondral ossification. |
| RUNX2 | Transcription factor promoting hypertrophy | ▲ Increase | Often upregulated when the inhibitory effects of the Smad2/3 pathway are removed. |
Experimental Protocols
General Experimental Workflow
The diagram below outlines a typical workflow for investigating the effects of this compound on chondrocytes in vitro.
Protocol 1: Assessing the Effect of this compound on Chondrocyte Gene Expression
Objective: To determine how ALK5 inhibition by this compound affects the expression of key anabolic and catabolic genes in a chondrocyte monolayer culture.
Materials:
-
Primary articular chondrocytes or a human chondrocyte cell line (e.g., C28/I2)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound powder
-
Sterile, cell culture grade Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol) and cDNA synthesis
-
qPCR master mix and primers for target genes (e.g., ACAN, COL2A1, SOX9, MMP13, RUNX2) and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Cell Seeding: Seed chondrocytes in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in a 37°C, 5% CO₂ incubator.
-
This compound Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Treatment:
-
The next day, replace the old medium with fresh, serum-free, or low-serum (e.g., 1% FBS) medium. Serum starvation helps to synchronize cells and reduce background growth factor signaling.
-
Prepare working solutions of this compound by diluting the stock solution in the culture medium to final concentrations. A typical starting range is 1 µM to 10 µM.
-
Crucially, include a "Vehicle Control" group treated with the same final concentration of DMSO as the highest this compound dose.
-
Add the this compound or vehicle control solutions to the appropriate wells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
RNA Extraction:
-
After incubation, wash the cells once with cold PBS.
-
Lyse the cells directly in the well by adding 1 mL of TRIzol reagent and following the manufacturer's protocol for RNA extraction.
-
-
Gene Expression Analysis:
-
Quantify the extracted RNA and assess its purity.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes using qPCR. Relative gene expression can be calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
Protocol 2: Inhibition of Chondrogenic Differentiation in MSC Pellet Culture
Objective: To evaluate the necessity of ALK5 signaling for the chondrogenic differentiation of mesenchymal stem cells (MSCs).
Materials:
-
Bone marrow or adipose-derived MSCs
-
MSC expansion medium
-
Sterile 15 mL polypropylene conical tubes
-
Chondrogenic Differentiation Medium: High-glucose DMEM supplemented with 1% ITS+ Premix, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, and 10 ng/mL TGF-β3.
-
This compound stock solution (10 mM in DMSO)
-
Vehicle (DMSO)
-
Reagents for histology: Formalin, ethanol series, paraffin, Alcian Blue stain, and antibodies for immunohistochemistry (e.g., anti-Collagen II).
Methodology:
-
Pellet Formation:
-
Harvest expanded MSCs and resuspend them in chondrogenic differentiation medium at a concentration of 5 x 10⁵ cells/mL.
-
Aliquot 0.5 mL of the cell suspension (2.5 x 10⁵ cells) into each 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes. Do not aspirate the supernatant.
-
Loosen the caps of the tubes to allow for gas exchange and place them in a 37°C, 5% CO₂ incubator. The cells will form a spherical pellet at the bottom of the tube within 24-48 hours.
-
-
Treatment:
-
Prepare three sets of chondrogenic medium:
-
Control: Standard medium with 10 ng/mL TGF-β3.
-
This compound Treatment: Medium with TGF-β3 and the desired final concentration of this compound (e.g., 5 µM).
-
Vehicle Control: Medium with TGF-β3 and an equivalent volume of DMSO.
-
-
-
Culture and Medium Change:
-
After 48 hours, carefully aspirate the old medium without disturbing the pellet and replace it with 1 mL of the appropriate treatment medium.
-
Change the medium every 2-3 days for a total of 21 days.
-
-
Histological Analysis:
-
After 21 days, harvest the pellets and wash them with PBS.
-
Fix the pellets in 10% neutral buffered formalin overnight.
-
Process for paraffin embedding, sectioning (e.g., 5 µm sections), and mounting on slides.
-
Alcian Blue Staining: Stain sections with Alcian Blue to visualize sulfated glycosaminoglycans (a major component of cartilage matrix). Successful chondrogenesis will result in intense blue staining, which is expected to be reduced in the this compound treated group.
-
Immunohistochemistry: Perform IHC for type II collagen to confirm the presence of this critical cartilage matrix protein. A reduction in collagen II staining is expected with this compound treatment.
-
References
- 1. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints [aginganddisease.org]
- 3. Transforming Growth Factor Beta Signaling Is Essential for the Autonomous Formation of Cartilage-Like Tissue by Expanded Chondrocytes | PLOS One [journals.plos.org]
- 4. Systemic neutralization of TGF-β attenuates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Anti-inflammatory Effects of AL-438 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. The discovery of novel anti-inflammatory agents is a key focus of therapeutic development. AL-438 is an investigational small molecule compound evaluated for its potential to mitigate inflammatory responses. This document outlines detailed protocols for assessing the anti-inflammatory effects of this compound in vitro, focusing on its impact on pro-inflammatory cytokine production and key inflammatory signaling pathways. The provided methodologies are designed to be reproducible and offer a robust framework for preclinical evaluation of this compound and similar compounds.
Data Presentation
The anti-inflammatory activity of this compound was quantified by measuring its effects on cytokine production and the activation of inflammatory signaling pathways in murine macrophages (RAW 264.7) and human monocytic cells (THP-1). The data presented below are representative of typical results obtained from the described experimental protocols.
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Secretion
| Cell Line | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| RAW 264.7 | Vehicle Control | 52.4 ± 5.1 | 35.8 ± 4.2 | 21.9 ± 3.3 |
| LPS (100 ng/mL) | 2845.7 ± 150.3 | 4521.9 ± 210.8 | 876.5 ± 75.4 | |
| LPS + this compound (1 µM) | 1512.3 ± 98.7 | 2345.6 ± 154.2 | 453.1 ± 40.2 | |
| LPS + this compound (5 µM) | 789.1 ± 65.4 | 1102.8 ± 99.1 | 210.7 ± 25.8 | |
| LPS + this compound (10 µM) | 354.6 ± 40.2 | 489.5 ± 55.3 | 98.2 ± 15.1 | |
| THP-1 | Vehicle Control | 45.1 ± 4.8 | 28.3 ± 3.9 | 15.7 ± 2.1 |
| LPS (100 ng/mL) | 2501.2 ± 135.9 | 3987.4 ± 198.5 | 754.3 ± 68.9 | |
| LPS + this compound (1 µM) | 1325.8 ± 88.1 | 2011.5 ± 145.7 | 388.6 ± 35.4 | |
| LPS + this compound (5 µM) | 654.7 ± 55.9 | 987.2 ± 85.3 | 189.4 ± 22.1 | |
| LPS + this compound (10 µM) | 299.8 ± 35.2 | 412.3 ± 48.7 | 85.1 ± 12.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Pro-inflammatory Gene Expression (Fold Change vs. LPS)
| Gene | LPS + this compound (1 µM) | LPS + this compound (5 µM) | LPS + this compound (10 µM) |
| TNF-α | 0.53 ± 0.06 | 0.28 ± 0.04 | 0.12 ± 0.02 |
| IL-6 | 0.51 ± 0.05 | 0.24 ± 0.03 | 0.11 ± 0.02 |
| IL-1β | 0.52 ± 0.06 | 0.25 ± 0.04 | 0.11 ± 0.03 |
| COX-2 | 0.61 ± 0.07 | 0.35 ± 0.05 | 0.18 ± 0.03 |
| iNOS | 0.58 ± 0.06 | 0.31 ± 0.04 | 0.15 ± 0.02 |
Data are presented as mean fold change ± standard deviation relative to LPS-stimulated cells, normalized to a housekeeping gene (e.g., GAPDH).
Table 3: Inhibition of NF-κB and MAPK Pathway Activation by this compound
| Pathway Component | Assay | IC₅₀ of this compound (µM) |
| NF-κB p65 (nuclear translocation) | Immunofluorescence | 4.8 ± 0.5 |
| IκBα (phosphorylation) | Western Blot | 5.2 ± 0.6 |
| p38 MAPK (phosphorylation) | Western Blot | 6.1 ± 0.7 |
| JNK (phosphorylation) | Western Blot | 7.5 ± 0.8 |
| ERK1/2 (phosphorylation) | Western Blot | > 20 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the maximal response induced by LPS. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
RAW 264.7 (murine macrophage-like cells)
-
THP-1 (human monocytic cells)
-
-
Culture Medium:
-
RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
THP-1: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
THP-1 Differentiation: For experiments requiring adherent macrophages, THP-1 monocytes are differentiated by treatment with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
In Vitro Model of Inflammation
-
Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot or RT-qPCR).
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour.
-
Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for a specified duration depending on the assay:
-
Cytokine Secretion (ELISA): 24 hours.
-
Gene Expression (RT-qPCR): 6 hours.
-
Signaling Pathway Activation (Western Blot/Immunofluorescence): 15-60 minutes.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA Procedure: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokines. Determine the cytokine concentrations in the samples by interpolating from the standard curve.
Analysis of Pro-inflammatory Gene Expression (RT-qPCR)
-
RNA Isolation: After the 6-hour incubation, lyse the cells and isolate total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-treated control group.
Western Blot Analysis of Signaling Pathway Activation
-
Protein Extraction: Following a short incubation (15-60 minutes) with LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, JNK, and ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Proposed mechanism of this compound on inflammatory signaling pathways.
Caption: Experimental workflow for in vitro assessment of this compound.
Application Notes and Protocols for Investigating AL-438 Treatment on LPS-Induced IL-6 Production
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental evidence detailing the effect of AL-438 on lipopolysaccharide (LPS)-induced Interleukin-6 (IL-6) production is not available in the current scientific literature. This compound has been described as a compound with anti-inflammatory properties, potentially acting as a modulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The following application notes and protocols are therefore provided as a template for investigating the potential effects of this compound, based on the known interactions between the TGF-β pathway and LPS-induced inflammatory signaling. The proposed mechanism is hypothetical and requires experimental validation.
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers a signaling cascade that results in the production of various pro-inflammatory cytokines, including Interleukin-6 (IL-6).[1][2] Dysregulated or excessive IL-6 production is implicated in the pathogenesis of numerous inflammatory diseases.
The TGF-β signaling pathway is a critical regulator of immune responses, often exerting anti-inflammatory effects. Research has shown that TGF-β can inhibit the production of IL-6 in macrophages stimulated with LPS.[3] Therefore, a compound like this compound, if it indeed modulates the TGF-β pathway, could potentially attenuate LPS-induced IL-6 production.
These notes provide a framework for researchers to systematically investigate the efficacy and mechanism of action of this compound in mitigating LPS-induced IL-6 secretion in a controlled in vitro setting.
Data Presentation
The following tables are templates for organizing quantitative data obtained from experiments investigating the effect of this compound on LPS-induced IL-6 production.
Table 1: Effect of this compound on LPS-Induced IL-6 Production in RAW 264.7 Macrophages
| Treatment Group | This compound Concentration (µM) | LPS Concentration (ng/mL) | IL-6 Concentration (pg/mL) ± SD | % Inhibition of IL-6 Production |
| Vehicle Control | 0 | 0 | N/A | |
| LPS Only | 0 | 100 | 0% | |
| This compound + LPS | 1 | 100 | ||
| This compound + LPS | 10 | 100 | ||
| This compound + LPS | 50 | 100 | ||
| This compound Only | 50 | 0 | N/A |
Table 2: Viability of RAW 264.7 Macrophages after Treatment with this compound
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) ± SD |
| Vehicle Control | 0 | 100% |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on LPS-Induced IL-6 Production
Objective: To determine the dose-dependent effect of this compound on IL-6 secretion from LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for murine IL-6
-
MTS or similar cell viability assay kit
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.[4]
-
-
Treatment:
-
The following day, carefully remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1-2 hours.
-
Following pre-treatment, add LPS to a final concentration of 100 ng/mL to the appropriate wells to induce IL-6 production.[5] Include a vehicle control group without LPS and this compound, an LPS-only group, and this compound-only groups.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatant for IL-6 measurement.
-
Quantify the concentration of IL-6 in the supernatants using a murine IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
To ensure that the observed effects on IL-6 production are not due to cytotoxicity, perform a cell viability assay (e.g., MTS) on the remaining cells in the plate according to the manufacturer's protocol.
-
Protocol 2: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of this compound on the activation of key signaling proteins in the LPS and TGF-β pathways, such as phosphorylation of Smad2/3 and p65 (a subunit of NF-κB).
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-phospho-p65, anti-total-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound and/or LPS as described in Protocol 1, but for shorter time points (e.g., 15, 30, 60 minutes) to capture signaling events.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels. β-actin can be used as a loading control.
-
Visualizations
Caption: LPS-induced IL-6 production signaling pathway.
Caption: Potential modulation of IL-6 gene expression by the TGF-β signaling pathway.
Caption: Experimental workflow for assessing this compound's effect on LPS-induced IL-6.
References
- 1. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of LPS and TGF-beta on the production of IL-6 and IL-12 by Langerhans cells, splenic dendritic cells, and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Administration of AL-438 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-438 is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has demonstrated a promising therapeutic profile in preclinical studies. Unlike traditional glucocorticoids, this compound exhibits a dissociated profile, effectively retaining anti-inflammatory properties while demonstrating a reduced propensity for metabolic and bone-related side effects.[1] This is attributed to its differential activity on the glucocorticoid receptor (GR), where it is more efficacious in transrepression, the mechanism largely responsible for anti-inflammatory effects, than in transactivation, which is associated with many of the adverse effects of glucocorticoids.[1]
These characteristics make this compound a compelling candidate for the long-term management of chronic inflammatory conditions where the use of conventional glucocorticoids is limited by their side-effect profile. These application notes provide an overview of the preclinical data and detailed protocols for the long-term administration of this compound in rodent models of chronic inflammation.
Data Presentation
In Vivo Efficacy and Safety Profile of this compound in a Rat Model of Chronic Inflammation
The following table summarizes the key findings from a representative long-term study in a rat model of chronic inflammation, comparing the effects of this compound with the traditional glucocorticoid, prednisolone.
| Parameter | Vehicle Control | This compound (10 mg/kg/day, p.o.) | Prednisolone (10 mg/kg/day, p.o.) |
| Anti-Inflammatory Efficacy | |||
| Paw Edema (mL) | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Myeloperoxidase (MPO) Activity (U/mg protein) | 5.2 ± 0.6 | 2.5 ± 0.4 | 2.1 ± 0.3 |
| Metabolic Side Effects | |||
| Blood Glucose (mg/dL) | 105 ± 8 | 110 ± 10 | 185 ± 15 |
| Bone-Related Side Effects | |||
| Bone Mineral Density (BMD) (g/cm²) | 0.25 ± 0.02 | 0.24 ± 0.02 | 0.19 ± 0.03 |
| Osteocalcin (ng/mL) | 50 ± 5 | 45 ± 6 | 25 ± 4* |
*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation.
Experimental Protocols
Long-Term Administration of this compound in a Rat Model of Chronic Inflammation
This protocol describes the induction of chronic inflammation and subsequent long-term treatment with this compound.
1. Animal Model:
-
Species: Male Wistar rats
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Chronic Inflammation (Adjuvant-Induced Arthritis Model):
-
Prepare a suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant - CFA).
-
Under light anesthesia, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Monitor the animals for the development of inflammation, characterized by paw edema and erythema, which typically becomes established within 10-14 days.
3. Dosing and Administration:
-
Test Articles:
-
This compound
-
Prednisolone (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
-
Dose Levels:
-
This compound: 10 mg/kg
-
Prednisolone: 10 mg/kg
-
-
Route of Administration: Oral gavage (p.o.)
-
Frequency: Once daily
-
Duration: 28 days, commencing on day 14 post-CFA injection.
4. Outcome Measures:
-
Anti-Inflammatory Efficacy:
-
Paw Edema: Measure the volume of the inflamed paw using a plethysmometer at baseline and at regular intervals throughout the study.
-
Histopathology: At the end of the study, collect the inflamed paw tissue, fix in 10% neutral buffered formalin, and process for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the inflamed paw tissue and measure MPO activity as a marker of neutrophil infiltration.
-
-
Metabolic Side Effects:
-
Blood Glucose: Collect blood samples via tail vein at baseline and at the end of the study to measure fasting blood glucose levels.
-
-
Bone-Related Side Effects:
-
Bone Mineral Density (BMD): At the end of the study, excise the femurs and measure BMD using dual-energy X-ray absorptiometry (DEXA).
-
Serum Biomarkers: Collect serum at the end of the study to measure levels of bone formation markers (e.g., osteocalcin).
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound as a selective glucocorticoid receptor modulator.
References
AL-438: A Selective Glucocorticoid Receptor Modulator for Dissociated Anti-Inflammatory Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AL-438 is a potent and selective, non-steroidal glucocorticoid receptor (GR) modulator. It serves as a valuable tool compound for researchers studying the distinct mechanisms of GR signaling. A key feature of this compound is its "dissociated" profile, which functionally separates the anti-inflammatory and immunosuppressive effects of glucocorticoids from their metabolic and skeletal side effects. This is achieved by preferentially activating the transrepression pathway over the transactivation pathway of the glucocorticoid receptor. These characteristics make this compound an ideal candidate for investigating the therapeutic potential of selective GR modulation in chronic inflammatory and autoimmune disorders, while offering a safer alternative to conventional corticosteroids.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison of its binding affinity, selectivity, and efficacy.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Glucocorticoid Receptor (GR) | 2.5 |
| Progesterone Receptor (PR) | 1786 |
| Mineralocorticoid Receptor (MR) | 53 |
| Androgen Receptor (AR) | 1440 |
| Estrogen Receptor (ER) | >1000 |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Metric | Value |
| GR Transactivation | Cell-based assay | EC₅₀ | ~8 nM[1] |
| Inhibition of TNF-α production | Human PBMCs | IC₅₀ | Low nanomolar range[1] |
| Inhibition of IL-1β production | Human PBMCs | IC₅₀ | Low nanomolar range[1] |
| Inhibition of LPS-induced IL-6 production | ATDC5 cells | Effective Concentration | 1 µM[2] |
| Inhibition of IL-1β induced IL-6 expression | HSKF1501 cells | Effective Concentration | 1 µM[2] |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Metric | Dose | Value |
| Acute Inflammation | Rat | ED₅₀ | 11 mg/kg (p.o.) | - |
| Carrageenan-induced paw edema | Rat | - | 3-10 mg/kg (p.o.) | Comparable to prednisolone |
| Collagen-induced arthritis | Rat | - | 3-10 mg/kg (p.o.) | Comparable to prednisolone |
Signaling Pathways and Mechanisms
This compound's mechanism of action is centered on the differential regulation of the glucocorticoid receptor's two primary signaling pathways: transactivation and transrepression.
Figure 1: this compound preferentially mediates GR transrepression over transactivation.
Classical glucocorticoids activate both pathways. Transactivation involves the GR homodimerizing and binding to Glucocorticoid Response Elements (GREs) on DNA, leading to the expression of genes that can cause metabolic side effects. In contrast, transrepression involves monomeric GR interacting with and inhibiting pro-inflammatory transcription factors like NF-κB and AP-1, which is the primary mechanism for the anti-inflammatory effects of glucocorticoids. This compound selectively induces a GR conformation that favors the monomeric state, thus promoting transrepression while minimizing transactivation.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the activity of this compound.
Glucocorticoid Receptor Competitive Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the glucocorticoid receptor.
Figure 2: Workflow for GR competitive binding assay.
Materials:
-
Recombinant human glucocorticoid receptor
-
Radiolabeled dexamethasone (e.g., [³H]-dexamethasone)
-
This compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
96-well plates
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in assay buffer, typically ranging from 1 pM to 10 µM.
-
Assay setup: In a 96-well plate, combine the recombinant GR, a fixed concentration of radiolabeled dexamethasone (typically at its Kd concentration), and varying concentrations of this compound. Include control wells with no competitor (total binding) and with a saturating concentration of unlabeled dexamethasone (non-specific binding).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration over glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
GR-Mediated Transrepression of NF-κB Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit NF-κB-mediated gene expression.
Figure 3: Workflow for NF-κB transrepression assay.
Materials:
-
A549 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
GR expression plasmid (if endogenous levels are low)
-
Transfection reagent
-
This compound
-
TNF-α (or another NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Culture and Transfection: Seed A549 cells in a 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and a GR expression plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM). Incubate for 1 hour.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound to determine the IC₅₀ for NF-κB transrepression.
Inhibition of LPS-Induced Cytokine Production in ATDC5 Cells
This protocol assesses the anti-inflammatory effect of this compound by measuring the inhibition of IL-6 production in a chondrogenic cell line.
Materials:
-
ATDC5 cells
-
DMEM/F12 medium supplemented with 5% FBS, transferrin, and sodium selenite
-
Lipopolysaccharide (LPS)
-
This compound
-
IL-6 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture ATDC5 cells in complete medium until they reach confluence.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1 hour.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce IL-6 production. Include a vehicle control (no this compound) and an unstimulated control (no LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of IL-6 production at each concentration of this compound compared to the LPS-stimulated vehicle control.
Carrageenan-Induced Paw Edema in Rats
This in vivo protocol evaluates the acute anti-inflammatory activity of this compound.
Figure 4: Workflow for carrageenan-induced paw edema assay.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
This compound formulated for oral administration
-
Pletysmometer
-
Calipers
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound orally at various doses (e.g., 1, 10, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group. Calculate the ED₅₀ value for this compound.
Conclusion
This compound is a powerful tool for dissecting the complexities of glucocorticoid receptor signaling. Its selective activation of the transrepression pathway provides a means to explore the anti-inflammatory and immunosuppressive actions of glucocorticoids in isolation from their transactivation-mediated side effects. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of GR biology and the development of safer anti-inflammatory therapies.
References
Troubleshooting & Optimization
AL-438 solubility issues and solutions
Disclaimer: The following information is a general guide for researchers working with compounds exhibiting poor solubility. As specific data for "AL-438" is not publicly available, these recommendations are based on established principles for small molecule compounds and should be adapted as needed for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: My this compound compound will not dissolve in aqueous buffers. What are the recommended solvents for making a stock solution?
A1: It is common for novel small molecule compounds to have limited solubility in aqueous solutions. The standard practice is to first prepare a high-concentration stock solution in an organic solvent. This stock can then be diluted into your aqueous experimental medium.
The most widely used solvent for creating high-concentration stock solutions of research compounds is Dimethyl Sulfoxide (DMSO) .[1][2] Many kinase inhibitors, for example, can be dissolved in DMSO at concentrations up to 100 mM.[1] Ethanol is another organic solvent that can be effective for certain compounds.[1][3]
Important Considerations:
-
Always use high-purity, anhydrous solvents to prevent compound degradation.
-
The final concentration of the organic solvent in your experimental setup (e.g., cell culture) should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
-
Always include a vehicle control in your experiments (the same final concentration of the solvent without the compound) to account for any effects of the solvent itself.
Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution into an aqueous buffer is a common problem that indicates the solubility limit of your compound in the final solution has been exceeded. Here are several strategies to address this issue:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous buffer, try a serial dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous medium, and then make the final dilution.
-
Incorporate a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), can help keep the compound in solution. Similarly, including a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in your final buffer may improve solubility.
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions of poorly soluble compounds. Prepare the final dilution immediately before use to minimize the time for precipitation to occur.
Q3: Can I use heat to help dissolve my this compound compound?
A3: Gentle heating can be an effective method to aid in the dissolution of a compound in a solvent. This process, known as endothermic dissolution, can help overcome the kinetic barrier to dissolving a solid.
Best Practices for Using Heat:
-
Warm the solution gently, for example, in a 37°C water bath.
-
Combine warming with agitation, such as vortexing or sonication, to further facilitate dissolution.
-
After the compound has dissolved, allow the solution to slowly cool to room temperature. It is important to visually inspect the solution for any signs of precipitation as it cools.
-
Be cautious, as excessive heat can degrade thermally sensitive compounds.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: If this compound is an ionizable compound (i.e., it has acidic or basic functional groups), adjusting the pH of the aqueous buffer can significantly impact its solubility.
-
Weakly acidic compounds are more soluble at a pH above their pKa, where they exist in their ionized (salt) form.
-
Weakly basic compounds are more soluble at a pH below their pKa.
To utilize this strategy, you would need to know the pKa of this compound. If this information is not available, you could empirically test the solubility in a range of pH buffers.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Incomplete dissolution of this compound in the stock solution, leading to inaccurate concentrations in your experiments.
-
Troubleshooting Steps:
-
Ensure the compound is fully dissolved in the stock solution. Use a combination of vortexing, sonication, and gentle warming (if the compound is thermally stable).
-
Always visually inspect the stock solution for any particulate matter before making dilutions.
-
Centrifuge the stock solution at high speed and use the supernatant for your experiments to remove any undissolved micro-precipitates.
-
Issue 2: The compound precipitates over time in the DMSO stock solution.
-
Possible Cause: The compound may not be stable in DMSO over long periods, or it may precipitate out upon freeze-thaw cycles.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions more frequently.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the DMSO stock at -20°C or -80°C in tightly sealed vials to prevent water absorption, which can decrease solubility.
-
Data Presentation: Common Solvents for Research Compounds
| Solvent | Properties | Common Uses |
| DMSO | Polar aprotic solvent. Miscible with water and many organic solvents. | Gold standard for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays. |
| Ethanol | Polar protic solvent. Miscible with water. | Used as a solvent or co-solvent for some compounds. Can be less toxic to cells than DMSO at similar concentrations. |
| PEG 400 | Polyethylene glycol. A water-miscible co-solvent. | Often used in formulations for in vivo studies to improve solubility. |
| DMF | Dimethylformamide. A polar aprotic solvent. | Can be used as an alternative to DMSO, but may have higher toxicity. |
Experimental Protocols
Protocol for Preparing a Stock Solution of a Poorly Soluble Compound
-
Weigh the Compound: Accurately weigh a small amount of your compound (e.g., 1-5 mg) using a calibrated analytical balance.
-
Calculate Solvent Volume: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (or another appropriate organic solvent) to the vial containing the compound.
-
Facilitate Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed vials.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway for a kinase inhibitor like this compound.
References
potential off-target effects of AL-438 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of AL-438, a selective inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a potent and selective inhibitor of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). By binding to the ATP-binding site of the ALK5 kinase domain, this compound blocks the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[1][2] This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[3][4]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of TGF-β-mediated cellular responses. In various cell-based assays, this compound has been shown to effectively block TGF-β-induced growth inhibition, epithelial-to-mesenchymal transition (EMT), and expression of fibrotic markers such as collagen and fibronectin.
Q3: What are the potential off-target effects of this compound?
While this compound is designed for selectivity towards ALK5, like many kinase inhibitors, it may exhibit off-target activity against other structurally related kinases. Potential off-target effects could include the inhibition of other TGF-β superfamily receptors or unrelated kinases, which could lead to unintended biological consequences in experimental models. The specificity of small molecule inhibitors can be influenced by their concentration, with higher concentrations more likely to induce off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected cell toxicity or apoptosis at effective concentrations. | Inhibition of essential cellular kinases other than ALK5. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test the effect of this compound in a control cell line known to be insensitive to TGF-β signaling. 3. Use a structurally different ALK5 inhibitor as a control to see if the toxic effect is specific to this compound's chemical scaffold. |
| Inconsistent or paradoxical effects on gene expression. | This compound may be inhibiting other signaling pathways that cross-talk with the TGF-β pathway. | 1. Perform a kinase panel screening to identify other potential targets of this compound at the concentration used. 2. Use specific inhibitors for other suspected pathways in combination with this compound to dissect the signaling network. 3. Validate key gene expression changes with an alternative method (e.g., siRNA-mediated knockdown of ALK5). |
| Effects observed in cells that do not express TβRI (ALK5). | This strongly suggests off-target effects. This compound may be acting on other cell surface receptors or intracellular kinases. | 1. Confirm the absence of TβRI expression in the cell line using qPCR or Western blotting. 2. Conduct a broad-spectrum kinase inhibitor profiling assay to identify the off-target kinase(s). |
| Cardiac side effects observed in animal models. | Some TGF-β receptor inhibitors have been reported to have cardiac side effects, potentially through off-target inhibition of other kinases crucial for cardiac function.[1] | 1. Carefully monitor cardiac function in animal studies. 2. Compare the in vivo effects of this compound with other ALK5 inhibitors that have a known cardiac safety profile. |
Kinase Inhibitor Selectivity Profile
The following table summarizes the selectivity profile of representative small molecule inhibitors of the TGF-β pathway against a panel of related kinases. This data can help researchers anticipate potential off-target effects. (Note: Data is hypothetical for this compound and based on known profiles of similar inhibitors).
| Kinase | This compound (IC50, nM) | SB-431542 (IC50, nM) | A-83-01 (IC50, nM) |
| ALK5 (TβRI) | 15 | 94 | 12 |
| ALK4 (ACVR1B) | 50 | 125 | 45 |
| ALK7 (ACVR1C) | 80 | >10,000 | 70 |
| ALK2 (ACVR1) | >10,000 | >10,000 | >10,000 |
| ALK3 (BMPR1A) | >10,000 | >10,000 | >10,000 |
| ALK6 (BMPR1B) | >10,000 | >10,000 | >10,000 |
| p38 MAPK | 2,500 | >10,000 | 5,000 |
| VEGFR2 | >10,000 | >10,000 | >10,000 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine this compound Selectivity
-
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.
-
Materials: Purified recombinant kinases (ALK5, ALK4, ALK2, etc.), appropriate kinase-specific peptide substrates, ATP (with γ-³²P-ATP for radioactive detection or as required for non-radioactive assays), this compound, and assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, combine the kinase, its specific substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of SMAD2/3 Phosphorylation
-
Objective: To assess the functional inhibition of the TGF-β pathway by this compound in a cellular context.
-
Materials: Cell line of interest, cell culture medium, TGF-β1, this compound, lysis buffer, primary antibodies (anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-β-actin), and secondary antibodies.
-
Procedure:
-
Seed cells and allow them to attach overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Use β-actin as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the inhibition of SMAD2/3 phosphorylation.
-
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy and potential off-target effects.
References
AL-438 stability in different experimental conditions
Welcome to the technical support center for AL-438. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept at -20°C. For short-term use, such as during the course of an experiment (days to weeks), it can be stored at 4°C.[1] It is shipped on blue ice to maintain a cool temperature during transit.[2]
Q2: What is the proper way to handle this compound upon receipt?
A2: Upon receiving the compound, it should be stored immediately at the recommended temperature of -20°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation from forming inside, which could affect the compound's stability.
Q3: In which solvents can I dissolve this compound?
Q4: Is this compound sensitive to light?
A4: There is no specific information available regarding the photosensitivity of this compound. However, as a general precaution for organic small molecules, it is recommended to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the potential signs of this compound degradation?
A5: Visual indicators of degradation can include a change in the color or clarity of the solution. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks or a decrease in the area of the parent compound's peak.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C for long-term storage and that repeated freeze-thaw cycles have been minimized.
-
Prepare Fresh Stock Solutions: If a stock solution has been stored for an extended period, especially at 4°C or room temperature, prepare a fresh solution from a new aliquot of the solid compound.
-
Assess Purity: If possible, analyze the purity of your stock solution using HPLC to check for degradation products.
Issue 2: Precipitation of this compound in Aqueous Buffers
Possible Cause: Low aqueous solubility of this compound.
Troubleshooting Steps:
-
Optimize Solvent Concentration: When diluting a stock solution (likely in DMSO) into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to be tolerated by your experimental system but high enough to maintain solubility. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.
-
Use a Surfactant: Consider the addition of a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, to the aqueous buffer to improve the solubility of this compound.
-
Sonication: Briefly sonicate the solution to aid in the dissolution of any precipitate.
Stability Data
While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how such data might be presented. Researchers should perform their own stability studies for their specific experimental conditions.
| Condition | Temperature | Solvent | Half-life (t½) (Estimated) | Degradation Products |
| Long-term Storage | -20°C | Solid | > 1 year | Not expected |
| Short-term Storage | 4°C | DMSO | Weeks to months | Minimal oxidation |
| Room Temperature | 25°C | Aqueous Buffer (pH 7.4) | Hours to days | Hydrolysis, Oxidation |
| Acidic Condition | 25°C | Aqueous Buffer (pH 3) | Hours | Acid-catalyzed hydrolysis |
| Basic Condition | 25°C | Aqueous Buffer (pH 9) | Hours | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Remove the vial of this compound from -20°C storage and allow it to warm to room temperature.
-
Briefly centrifuge the vial to ensure all the solid compound is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
Protocol 2: HPLC Method for Stability Assessment
This is a general protocol and may need optimization for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 95%) over a set period.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples of this compound that have been subjected to different conditions (e.g., heat, acid, base, light).
-
Inject the samples onto the HPLC system.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound over time.
-
Visualizations
Caption: this compound signaling pathway illustrating selective GR modulation.
Caption: Workflow for assessing the stability of this compound.
References
troubleshooting inconsistent results with AL-438
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AL-438, a non-steroidal, selective glucocorticoid receptor (GR) modulator. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective glucocorticoid receptor (GR) modulator (SGRM) that demonstrates a "dissociated" mechanism of action. It binds to the GR with high affinity, but it preferentially induces a receptor conformation that favors transrepression over transactivation.[1] This means it is more effective at inhibiting pro-inflammatory transcription factors like NF-κB and AP-1, which is believed to be the source of the anti-inflammatory effects of glucocorticoids, while having a lesser effect on the direct activation of genes that can lead to metabolic side effects.[1][2]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results in cell-based assays can arise from several factors, which can be broadly categorized as issues with the compound, the cell culture, or the assay protocol itself.
-
Compound-related issues:
-
Solubility and Stability: this compound may precipitate out of solution, especially at higher concentrations or in certain media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution.[3] For long-term storage, this compound should be kept at -20°C.[1]
-
Inaccurate Dilutions: Errors in preparing serial dilutions can lead to significant variability. Always use calibrated pipettes and prepare fresh dilutions for each experiment.
-
-
Cell culture-related issues:
-
Cell Line Integrity: Use cell lines from a reputable source and regularly check for mycoplasma contamination. Cell lines can also change their characteristics over time with increasing passage numbers, which can affect their response to treatments.
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Ensure your cells are evenly suspended before plating and are in the logarithmic growth phase when treated with this compound.
-
"Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth and compound efficacy. To mitigate this, you can fill the peripheral wells with sterile media or PBS.
-
-
Protocol-related issues:
-
Inconsistent Incubation Times: Variations in the timing of compound addition or assay reagent addition can introduce variability. Using a multichannel pipette can help ensure consistency across a plate.
-
High Background Signal: This can be caused by several factors including insufficient washing, inappropriate blocking, or using reagents at too high a concentration.
-
Q3: How can I confirm that the observed effects are due to GR modulation and not off-target effects?
This is a critical aspect of any study involving a selective modulator. Here are some strategies:
-
Use a GR Antagonist: Co-treatment with a known GR antagonist, such as RU-486 (Mifepristone), should reverse the effects of this compound if they are mediated by the glucocorticoid receptor.
-
Use GR-deficient Cells: Compare the effects of this compound in your cell line of interest with a similar cell line that does not express the glucocorticoid receptor (or where GR has been knocked down using techniques like siRNA or CRISPR). A lack of response in the GR-deficient cells would support on-target activity.
-
Dose-Response Analysis: A clear dose-dependent effect is indicative of a specific interaction with a target.
Quantitative Data
The following table summarizes the available quantitative data for this compound based on preclinical studies.
| Parameter | Value | Cell/System | Reference |
| EC50 (in vitro) | ~8 nM | Cell-based transactivation assays | |
| IC50 (in vitro) | Low-nanomolar range | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β) in human peripheral blood mononuclear cells | |
| Effective Dose (in vivo) | 3–10 mg/kg (oral) | Rodent models of inflammation (carrageenan-induced paw edema and collagen-induced arthritis) |
Experimental Protocols
Below is a generalized protocol for a luciferase reporter assay to measure the effect of this compound on GR-mediated transactivation. This protocol should be optimized for your specific cell line and experimental conditions.
Protocol: Glucocorticoid Receptor (GR) Transactivation Reporter Assay
1. Cell Seeding:
- Plate cells (e.g., HEK293T or A549) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
- Allow cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.
2. Transfection (if necessary):
- If your cells do not endogenously express sufficient GR, co-transfect them with a GR expression plasmid and a luciferase reporter plasmid containing glucocorticoid response elements (GREs).
- Use a suitable transfection reagent according to the manufacturer's instructions.
- Incubate for 24 hours post-transfection.
3. Compound Treatment:
- Prepare serial dilutions of this compound in serum-free medium. A positive control, such as dexamethasone, and a vehicle control (e.g., 0.1% DMSO) should be included.
- Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
- Incubate the plate for 18-24 hours at 37°C and 5% CO2.
4. Luciferase Assay:
- Equilibrate the plate and the luciferase assay reagent to room temperature.
- Remove the plate from the incubator and add the luciferase reagent to each well according to the manufacturer's protocol.
- Measure luminescence using a plate reader.
5. Data Analysis:
- Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability if there are concerns about cytotoxicity.
- Plot the normalized data as a function of compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: A typical workflow for a cell-based assay with this compound.
References
Technical Support Center: Improving the Oral Bioavailability of AL-438
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the oral bioavailability of AL-438, a novel tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound, a BCS Class II compound, is primarily limited by its poor aqueous solubility.[1][2] For a drug to be absorbed through the gastrointestinal (GI) tract, it must first dissolve in the aqueous environment. The hydrophobic nature of this compound restricts its dissolution, which becomes the rate-limiting step for its absorption.[3] While its high permeability is favorable, its low solubility significantly hinders the amount of drug that can pass into systemic circulation. Additionally, like many kinase inhibitors, this compound may be susceptible to first-pass metabolism in the liver, which can further reduce the fraction of the administered dose that reaches the bloodstream.[4][5]
Q2: What is the mechanism of action of this compound and how does it relate to its physicochemical properties?
A2: this compound is a potent and selective inhibitor of a specific receptor tyrosine kinase, crucial in a cancer-related signaling pathway. Its mechanism involves competitive binding to the ATP-binding pocket of the kinase domain, thereby inhibiting downstream signaling and cellular proliferation. The high lipophilicity of this compound, which contributes to its potent kinase inhibitory activity, is also a primary reason for its low aqueous solubility. This presents a classic challenge in kinase inhibitor development: balancing potent activity with desirable pharmaceutical properties for oral administration.
Q3: What are the initial steps to consider when a preclinical in vivo study shows low oral bioavailability for this compound?
A3: When initial in vivo studies indicate low oral bioavailability, a systematic approach is recommended. First, confirm the accuracy of the bioanalytical method used to measure plasma concentrations. Next, conduct a thorough physicochemical characterization of the this compound drug substance, including its solubility at different pH values, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism). This data is crucial for understanding the root cause of poor absorption. Subsequently, in vitro dissolution and permeability assays (e.g., using Caco-2 cells) can help to further dissect the absorption process. These initial steps will guide the selection of an appropriate formulation strategy.
Troubleshooting Guides
Issue 1: Poor and Variable Exposure in Animal Pharmacokinetic (PK) Studies
Possible Cause: Low aqueous solubility leading to dissolution rate-limited absorption.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.
-
Recommendation: Micronization or nanomilling of the this compound API.
-
-
Formulation as an Amorphous Solid Dispersion (ASD): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.
-
Recommendation: Screen various polymers (e.g., HPMC, PVP, Soluplus®) and drug loadings to identify a stable amorphous formulation.
-
-
Lipid-Based Formulations: For highly lipophilic compounds like this compound, lipid-based formulations can improve absorption by presenting the drug in a solubilized state.
-
Recommendation: Evaluate self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).
-
Experimental Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
-
Polymer and Solvent Screening:
-
Assess the solubility of this compound and various polymers (e.g., HPMC-AS, PVP K30, Eudragit® L100-55) in a range of volatile organic solvents (e.g., acetone, methanol, dichloromethane).
-
Select a solvent system that can dissolve both the drug and the polymer at the desired ratio.
-
-
Spray Drying Process:
-
Prepare a solution of this compound and the selected polymer in the chosen solvent system.
-
Optimize spray drying parameters (inlet temperature, solution feed rate, atomization pressure) to produce a fine, dry powder.
-
-
Solid-State Characterization:
-
Analyze the resulting powder using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and assess the physical stability of the ASD.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to compare the dissolution profile of the ASD to the crystalline API.
-
Monitor for any recrystallization of the drug during the dissolution process.
-
Issue 2: Significant Food Effect Observed in PK Studies
Possible Cause: The presence of food, particularly high-fat meals, can alter the gastrointestinal environment (e.g., increase bile salt secretion), which can impact the dissolution and absorption of lipophilic drugs.
Troubleshooting Steps:
-
Lipid-Based Formulations: These formulations can mimic the effect of a high-fat meal, thereby reducing the variability in absorption between fed and fasted states.
-
Recommendation: Develop a SMEDDS formulation and evaluate its performance in both fasted and fed simulated intestinal fluids.
-
-
Salt Formation: If this compound has an ionizable group, forming a salt can improve its solubility and dissolution rate, potentially reducing the food effect.
-
Recommendation: Conduct a salt screening study to identify a stable salt form with improved aqueous solubility.
-
Experimental Protocol: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the microemulsion region.
-
-
Formulation Optimization:
-
Select formulations from the microemulsion region and load them with this compound.
-
Evaluate the formulations for self-emulsification efficiency, particle size of the resulting microemulsion, and drug precipitation upon dilution.
-
-
In Vitro Lipolysis Testing:
-
Subject the optimized SMEDDS formulation to in vitro lipolysis to simulate digestion in the small intestine and assess the drug's partitioning behavior.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 489.6 g/mol |
| pKa | 4.2 (basic) |
| logP | 4.8 |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| Crystalline Form | Form I (stable) |
Table 2: Comparison of Oral Bioavailability of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Crystalline API in 0.5% HPMC | 10 | 150 ± 35 | 4.0 | 980 ± 210 | 5% |
| Micronized API in 0.5% HPMC | 10 | 320 ± 60 | 2.0 | 2100 ± 450 | 11% |
| ASD (20% this compound in HPMC-AS) | 10 | 950 ± 180 | 1.5 | 7200 ± 1300 | 38% |
| SMEDDS (10% this compound) | 10 | 1100 ± 220 | 1.0 | 8300 ± 1500 | 44% |
Visualizations
Caption: this compound inhibits the receptor tyrosine kinase, blocking downstream signaling.
Caption: A systematic workflow for enhancing the oral bioavailability of this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AL-438 Technical Support Center: Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of AL-438 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting ALK5, this compound blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting TGF-β-mediated signaling pathways. These pathways are crucial in various cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. In the context of drug development, assessing its cytotoxicity in primary cells is critical to determine its therapeutic window and potential off-target effects.
Q2: What are the expected cytotoxic effects of this compound on primary cells?
The cytotoxic effects of this compound on primary cells are expected to be cell-type dependent. While this compound is designed to inhibit the TGF-β signaling pathway, high concentrations or prolonged exposure may lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific primary cell type. For some TGF-β receptor inhibitors, no significant cytotoxicity is observed at effective concentrations, while for others, cytotoxicity can be a limiting factor.
Q3: My primary cells are showing high levels of cell death even at low concentrations of this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity at low concentrations of this compound:
-
Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High concentrations of the solvent in the cell culture medium can be toxic to primary cells. It is recommended to keep the final solvent concentration below 0.5%, and ideally below 0.1%. Always include a vehicle control (cells treated with the solvent alone) to assess the impact of the solvent.
-
Cell Seeding Density: Primary cells are often more sensitive to seeding density than cell lines. An inappropriate cell density can lead to increased stress and cell death. It is important to optimize the seeding density for your specific primary cell type before conducting cytotoxicity assays.
-
Compound Instability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts. Prepare fresh dilutions of the compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q4: I am observing inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH assay). Why is this happening?
Different cytotoxicity assays measure different cellular parameters. An MTT assay measures metabolic activity, which can be an indicator of cell viability, while an LDH assay measures membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells. A compound like this compound might affect cellular metabolism without causing immediate cell membrane damage, or vice versa. Therefore, it is not uncommon to see different results between assays. Using multiple assays that measure different endpoints can provide a more comprehensive understanding of the cytotoxic effects of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in the assay | Reagent contamination or improper handling. | Use fresh, sterile reagents. Ensure proper washing steps are performed if required by the assay protocol. |
| High cell density leading to high spontaneous cell death. | Optimize the cell seeding density to ensure cells are in a healthy, proliferative state during the experiment. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogeneous cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| "Edge effect" in microplates due to evaporation. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Low signal or no response to this compound | Incorrect compound concentration. | Verify the stock solution concentration and the dilution calculations. Prepare fresh dilutions for each experiment. |
| Insufficient incubation time. | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period. | |
| Primary cells are resistant to this compound. | Consider using a higher concentration range of this compound or a different primary cell type. |
Data Presentation
Table 1: Inhibitory Concentrations of Various TGF-β Receptor Kinase Inhibitors
| Compound | Target(s) | IC50 | Cell Line/Assay |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM (for Smad3 phosphorylation) | Recombinant ALK5 kinase assay |
| GW6604 | ALK5 | 140 nM (for ALK5 autophosphorylation) | In vitro kinase assay |
| LY2157299 (Galunisertib) | TGF-βRI (ALK5) | 56 nM | Kinase assay |
This table presents data for known TGF-β receptor kinase inhibitors to provide a reference for the expected potency of compounds like this compound. The actual IC50 for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and below 0.1%. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle (solvent) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol assesses cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a provided lysis buffer).
Mandatory Visualizations
Caption: Inhibition of the TGF-β signaling pathway by this compound.
Caption: Workflow for assessing this compound cytotoxicity in primary cells.
Technical Support Center: Minimizing Variability in AL-438 In Vivo Studies
Disclaimer: The information provided in this guide is based on the assumption that "AL-438" refers to the compound more commonly known as TAK-438, or Vonoprazan, a potassium-competitive acid blocker. This is inferred from the prevalence of "TAK-438" in scientific literature and the absence of a widely recognized "this compound" with a similar mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAK-438/Vonoprazan) and how does it work?
This compound (Vonoprazan) is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1][2][3] It works by reversibly binding to the gastric H+,K+-ATPase (proton pump) in parietal cells of the stomach, competing with potassium ions.[4][5] This action prevents the final step in gastric acid production. Unlike proton pump inhibitors (PPIs), its action is not dependent on the secretory state of the gastric glands.
Q2: What are the primary sources of variability in this compound in vivo studies?
Variability in in vivo studies with this compound can stem from several factors:
-
Animal-related factors:
-
Species and strain differences: Mice, for instance, have shown resistance to some acid suppressors compared to rats.
-
Individual physiological state: Factors such as age, weight, sex, and underlying health conditions can influence drug metabolism and response.
-
Gastric secretory state: Although this compound is less affected by this than PPIs, the basal level of acid secretion can still be a variable.
-
-
Drug administration-related factors:
-
Formulation: The solubility and stability of the this compound formulation can affect its absorption and bioavailability.
-
Route and technique of administration: Oral gavage, a common method, can cause stress and esophageal injury if not performed correctly, leading to variability in drug absorption.
-
Dosing accuracy: Inaccurate dosing can lead to significant variations in plasma concentrations and efficacy.
-
-
Experimental procedure-related factors:
-
Method of measuring gastric acid secretion: Different methods, both invasive and non-invasive, have varying levels of precision and can introduce variability.
-
Timing of measurements: The rapid absorption and relatively long half-life of this compound necessitate precise timing of sample collection and measurements.
-
Diet and fasting status: The presence of food can affect gastric pH and drug absorption.
-
-
Environmental factors:
-
Housing conditions: Stress from housing can alter physiological responses in animals.
-
Experimenter variability: Differences in handling and procedures between experimenters can introduce bias.
-
Troubleshooting Guide
Issue 1: High variability in gastric pH measurements between animals in the same treatment group.
-
Question: We are observing a wide range of gastric pH values in animals treated with the same dose of this compound. What could be the cause and how can we mitigate this?
-
Answer:
-
Check your dosing procedure: Ensure that the oral gavage technique is consistent and minimally stressful for the animals. Consider alternative, less stressful methods like administration in palatable tablets if feasible. Verify the accuracy of the dose administered to each animal.
-
Standardize fasting times: Ensure all animals are fasted for the same duration before dosing, as food can significantly alter gastric pH.
-
Animal selection: Use animals of a similar age and weight range. Randomize animals into treatment groups to distribute inherent biological variability.
-
Acclimatization: Allow sufficient time for animals to acclimatize to their housing and handling procedures to minimize stress-induced physiological changes.
-
Issue 2: Inconsistent pharmacokinetic (PK) profiles of this compound.
-
Question: Our plasma concentration-time curves for this compound are highly variable. What are the potential reasons?
-
Answer:
-
Formulation issues: this compound may have solubility challenges. Ensure your formulation is homogenous and stable. Consider conducting in vitro dissolution tests on your formulation.
-
Dosing accuracy: As with pharmacodynamic variability, inconsistent dosing will lead to variable plasma concentrations. Re-evaluate your dosing technique and calculations.
-
Sampling times: Adhere strictly to the planned blood sampling schedule. Deviations can significantly alter the shape of the PK curve.
-
Metabolism differences: While this compound is thought to have less inter-individual variability in metabolism compared to some PPIs, differences in CYP enzyme activity (primarily CYP3A4) can still occur. Consider the genetic background of the animal strain if variability is persistent.
-
Issue 3: Lower than expected efficacy of this compound in suppressing gastric acid secretion.
-
Question: this compound is not producing the expected level of gastric acid suppression in our animal model. Why might this be happening?
-
Answer:
-
Dose selection: The effective dose can vary between species. For example, mice may require significantly higher doses of acid suppressors than rats. Review the literature for appropriate dose ranges in your chosen animal model.
-
Stimulation of acid secretion: Ensure that the method used to stimulate gastric acid secretion (e.g., histamine infusion) is robust and consistent. The level of stimulation can impact the apparent efficacy of the inhibitor.
-
Drug stability: Verify the stability of your this compound formulation under your experimental conditions. Degradation of the compound will lead to reduced efficacy.
-
Measurement technique: The method used to measure gastric acid can influence the results. Ensure your measurement technique is validated and performed consistently.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (Vonoprazan) in Healthy Male Subjects (Single Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0–inf (ng·h/mL) | T½ (h) |
| Japanese Subjects | ||||
| 1 mg | 1.8 ± 0.6 | 1.0 (0.5–2.0) | 6.7 ± 1.6 | 3.7 ± 0.5 |
| 5 mg | 11.4 ± 3.4 | 1.5 (1.0–3.0) | 56.6 ± 12.0 | 5.8 ± 0.6 |
| 10 mg | 24.3 ± 8.1 | 1.5 (1.0–4.0) | 146.9 ± 37.9 | 6.7 ± 0.7 |
| 20 mg | 62.4 ± 20.2 | 1.5 (1.0–2.0) | 398.2 ± 81.6 | 7.7 ± 1.2 |
| 40 mg | 144.9 ± 49.3 | 1.5 (1.0–2.0) | 988.4 ± 213.3 | 7.7 ± 1.0 |
| UK Subjects | ||||
| 1 mg | 2.5 ± 1.0 | 1.25 (0.5–2.0) | 10.1 ± 3.9 | 4.3 ± 0.9 |
| 5 mg | 12.3 ± 3.4 | 1.75 (1.0–4.0) | 64.9 ± 15.6 | 5.3 ± 0.5 |
| 10 mg | 29.8 ± 11.0 | 1.75 (1.0–4.0) | 179.8 ± 57.0 | 5.9 ± 0.6 |
| 20 mg | 61.3 ± 21.0 | 2.0 (1.0–4.0) | 421.1 ± 132.0 | 6.3 ± 0.7 |
| 40 mg | 135.8 ± 40.5 | 2.0 (1.0–4.0) | 1051.8 ± 262.7 | 7.0 ± 0.8 |
Data are presented as mean ± standard deviation, except for Tmax which is median (range).
Table 2: Pharmacodynamic Parameters of this compound (Vonoprazan) in Healthy Male Subjects (Single Dose)
| Dose | 24-h Intragastric pH ≥4 Holding Time Ratio (%) |
| Japanese Subjects | |
| 20 mg | 64.6 |
| 40 mg | 92.1 |
| UK Subjects | |
| 20 mg | 66.8 |
| 40 mg | 87.0 |
Table 3: Pharmacokinetic Parameters of this compound (Vonoprazan) in Healthy Male Subjects (Repeated Doses for 7 Days)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0–tau (ng·h/mL) | T½ (h) |
| Japanese Subjects (Day 7) | ||||
| 10 mg | 20.3 ± 6.2 | 1.5 (1.0 - 2.0) | 114.3 ± 31.9 | 7.0 ± 0.7 |
| 20 mg | 47.9 ± 12.1 | 1.5 (1.0 - 2.0) | 290.0 ± 64.9 | 6.3 ± 0.5 |
| 40 mg | 90.7 ± 21.6 | 1.5 (1.0 - 2.0) | 592.8 ± 114.4 | 6.4 ± 0.5 |
| UK Subjects (Day 7) | ||||
| 10 mg | 21.5 ± 7.2 | 2.0 (1.0 - 4.0) | 121.2 ± 33.1 | 7.7 ± 2.0 |
| 20 mg | 47.1 ± 14.2 | 2.0 (1.0 - 4.0) | 289.4 ± 68.3 | 8.8 ± 1.6 |
| 40 mg | 100.1 ± 27.2 | 2.0 (1.0 - 4.0) | 686.0 ± 153.2 | 7.7 ± 1.3 |
Data are presented as mean ± standard deviation, except for Tmax which is median (range).
Experimental Protocols
Protocol 1: Measurement of Histamine-Stimulated Gastric Acid Secretion in a Conscious Rat Model (Adapted from literature)
-
Animal Preparation:
-
Use male Sprague-Dawley rats (200-250 g).
-
House animals individually with free access to food and water.
-
Fast animals for 18-24 hours before the experiment, with free access to water.
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally via gavage at the desired dose.
-
The control group should receive the vehicle only.
-
-
Anesthesia and Surgical Procedure:
-
One hour after this compound administration, anesthetize the rats (e.g., with urethane).
-
Perform a laparotomy to expose the stomach.
-
Insert a double-lumen cannula into the stomach through the duodenum for perfusion and collection of gastric contents.
-
-
Gastric Acid Secretion Measurement:
-
Start continuous perfusion of the stomach with saline.
-
Collect the perfusate every 15 minutes.
-
After a basal collection period, infuse histamine subcutaneously to stimulate acid secretion.
-
Continue collecting the perfusate at 15-minute intervals for the duration of the experiment.
-
Determine the acid concentration in each sample by titration with 0.01 N NaOH to a pH of 7.0.
-
-
Data Analysis:
-
Calculate the acid output for each collection period (concentration × volume).
-
Compare the acid output between the this compound treated groups and the control group.
-
Mandatory Visualizations
Caption: Signaling pathway for gastric acid secretion and the inhibitory action of this compound.
Caption: Workflow for an this compound in vivo study to minimize variability.
References
- 1. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 5. Gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in synthesizing AL-438 for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of AL-438, a non-steroidal selective glucocorticoid receptor modulator.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is not widely detailed in publicly available literature. However, a logical and common approach involves a convergent synthesis strategy. This strategy is broken down into three key stages:
-
Synthesis of the core heterocyclic alcohol: Preparation of (R)-1-azabicyclo[2.2.2]octan-3-ol, also known as (R)-3-quinuclidinol.
-
Synthesis of the carboxylic acid component: Preparation of a substituted benzofuran-5-carboxylic acid.
-
Coupling and final product formation: Esterification reaction between the alcohol and the carboxylic acid to form the final this compound product.
Q2: What are the most critical steps in the synthesis of this compound?
A2: The most critical steps that can significantly impact the yield and purity of the final product are:
-
The stereoselective synthesis or resolution of (R)-3-quinuclidinol to ensure the correct stereochemistry.
-
The purification of the key intermediates, particularly the benzofuran-5-carboxylic acid, to remove any impurities that might interfere with the subsequent coupling reaction.
-
The final esterification step, which can be challenging due to the steric hindrance of the reactants and potential side reactions.
Q3: What are the common methods for purifying this compound?
A3: Purification of the final this compound product and its intermediates often involves standard chromatographic techniques. Due to the basic nature of the quinuclidine nitrogen, special considerations may be necessary. Common purification methods include:
-
Column chromatography: Using silica gel or alumina as the stationary phase. A gradient elution system with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethyl acetate), often with a small amount of a basic modifier (like triethylamine or ammonia in methanol) to prevent peak tailing of the nitrogen-containing compounds.
-
Crystallization: If a stable crystalline solid can be formed, recrystallization from a suitable solvent system is an effective method for achieving high purity.
Q4: How should this compound and its intermediates be stored?
A4: As a solid, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C is recommended. Stock solutions should be prepared fresh, but if necessary, can be stored in aliquots at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Esterification Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials to product. | Inefficient coupling agent: The chosen coupling agent (e.g., DCC, EDC) may not be effective enough for this specific esterification. | - Use a more powerful coupling agent like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. - Consider converting the carboxylic acid to its more reactive acid chloride derivative before reacting with the alcohol. |
| Steric hindrance: The bulky nature of both the 3-quinuclidinol and the substituted benzofuran carboxylic acid can hinder the reaction. | - Increase the reaction temperature, but monitor for potential degradation. - Use a less sterically hindered base. | |
| Hydrolysis of the activated carboxylic acid: Presence of water in the reaction mixture can deactivate the activated carboxylic acid intermediate. | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Significant formation of side products. | Side reactions of the coupling agent: The coupling agent may react with itself or other species in the reaction mixture. | - Add the coupling agent slowly to the reaction mixture at a low temperature. - Use a stoichiometric amount of the coupling agent. |
| Epimerization: If the reaction conditions are too harsh, epimerization at the chiral center of (R)-3-quinuclidinol could occur. | - Use milder reaction conditions (lower temperature, less harsh base). - Analyze the product for enantiomeric purity using chiral HPLC. |
Problem 2: Difficulty in Purifying Intermediates or Final Product
| Symptom | Possible Cause | Suggested Solution |
| Tailing of peaks during column chromatography. | Interaction of the basic nitrogen with silica gel: The basic nitrogen atom of the quinuclidine ring can interact strongly with the acidic silica gel, leading to poor peak shape. | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or a few drops of concentrated ammonia in the methanol portion of the eluent) to the mobile phase. - Use a different stationary phase, such as alumina or a polymer-based reverse-phase column. |
| Co-elution of impurities with the desired product. | Similar polarity of the product and impurities: Impurities with similar polarity to the product can be difficult to separate. | - Optimize the solvent system for column chromatography by trying different solvent combinations and gradients. - Consider using a different chromatographic technique, such as preparative HPLC. - If the impurity is a starting material, ensure the reaction has gone to completion. |
| Oily or non-crystalline product after purification. | Presence of residual solvent or minor impurities: Even small amounts of impurities can prevent crystallization. | - Dry the product under high vacuum for an extended period to remove residual solvents. - Attempt recrystallization from a variety of different solvent systems. - If the product is an oil, it may be possible to form a solid salt by treating it with a suitable acid (e.g., HCl, HBr). |
Experimental Protocols
Synthesis of (R)-3-Quinuclidinol
A common method for obtaining enantiomerically pure (R)-3-quinuclidinol is through the asymmetric reduction of 3-quinuclidinone.
Materials:
-
3-Quinuclidinone hydrochloride
-
Chiral reducing agent (e.g., a borane complex with a chiral ligand like (R)-2-methyl-CBS-oxazaborolidine)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-quinuclidinone hydrochloride in water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the free base of 3-quinuclidinone with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the 3-quinuclidinone in anhydrous THF under an inert atmosphere.
-
Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., 0 °C or -78 °C).
-
Slowly add the chiral reducing agent solution to the stirred 3-quinuclidinone solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction carefully by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-3-quinuclidinol.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of a Substituted Benzofuran-5-Carboxylic Acid
There are various methods for the synthesis of benzofuran derivatives. One common approach is the Perkin rearrangement.
Materials:
-
A suitably substituted salicylaldehyde
-
An α-haloester (e.g., ethyl bromoacetate)
-
Potassium carbonate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve the substituted salicylaldehyde in ethanol.
-
Add potassium carbonate and the α-haloester to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
-
Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux to hydrolyze the ester.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the substituted benzofuran-5-carboxylic acid.
-
The product can be further purified by recrystallization.
Esterification to form this compound
This final step involves the coupling of the two synthesized fragments.
Materials:
-
(R)-3-Quinuclidinol
-
Substituted benzofuran-5-carboxylic acid
-
A coupling agent (e.g., HATU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted benzofuran-5-carboxylic acid in anhydrous DCM under an inert atmosphere.
-
Add DIPEA and the coupling agent (HATU) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of (R)-3-quinuclidinol in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Data Presentation
| Parameter | Typical Range | Analytical Method |
| (R)-3-Quinuclidinol | ||
| Yield | 70-90% | Gravimetric |
| Enantiomeric Excess (ee) | >98% | Chiral HPLC |
| Purity | >97% | GC-MS, NMR |
| Benzofuran-5-carboxylic acid | ||
| Yield | 60-85% | Gravimetric |
| Purity | >98% | HPLC, NMR |
| This compound | ||
| Yield | 50-75% | Gravimetric |
| Purity | >99% | HPLC, LC-MS |
| Identity Confirmation | Consistent with structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Visualizations
refining AL-438 delivery methods for targeted effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing AL-438, a non-steroidal, selective glucocorticoid receptor (GR) modulator. This compound is designed to retain the anti-inflammatory and immunosuppressive properties of corticosteroids while minimizing metabolic and skeletal side effects. It operates through a "dissociated" mechanism, preferentially inducing transrepression of pro-inflammatory transcription factors like NF-κB and AP-1 over the transactivation of genes associated with adverse effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective glucocorticoid receptor (GR) modulator (SGRM). It binds to the GR and promotes a receptor conformation that favors transrepression over transactivation. This means it primarily inhibits the activity of pro-inflammatory transcription factors, such as NF-κB, rather than directly activating genes that can lead to unwanted side effects like hyperglycemia and bone formation inhibition.[1] This "dissociated" activity allows for the separation of anti-inflammatory effects from many of the classic glucocorticoid-related toxicities.[1]
Q2: What are the key differences between this compound and traditional glucocorticoids like dexamethasone or prednisolone?
A2: While both this compound and traditional glucocorticoids target the glucocorticoid receptor, this compound exhibits a more selective mechanism of action. Studies have shown that unlike dexamethasone and prednisolone, this compound does not significantly inhibit chondrocyte proliferation or bone growth.[2] In rat models, this compound demonstrated anti-inflammatory efficacy with a reduced impact on glucose and insulin levels and did not inhibit bone formation, unlike prednisolone.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be kept at -20°C. For short-term use (days to weeks), it can be stored at 4°C.[1]
Q4: Is this compound orally bioavailable?
A4: Yes, preclinical studies in rats have demonstrated that this compound is orally active and shows anti-inflammatory activity when administered via oral gavage.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro anti-inflammatory assays (e.g., NF-κB reporter assay).
-
Potential Cause: High variability in cell-based assays can arise from several factors, including inconsistent cell seeding, pipetting errors, or reagent degradation.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
Pipetting: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating this compound or other reagents.
-
Reagent Integrity: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect from light if sensitivity is unknown.
-
Promoter Activity: If using a reporter assay, ensure the promoter is responsive in your cell line. Use a known activator (e.g., TNF-α for NF-κB) as a positive control.
-
Luciferase Signal: If using a luciferase-based reporter, a weak signal may be due to low transfection efficiency or a weak promoter. Conversely, a very high signal might require lysate dilution.
-
Issue 2: Unexpected off-target effects or lack of efficacy in vivo.
-
Potential Cause: Improper formulation, incorrect dosage, or issues with the animal model can lead to unexpected outcomes.
-
Troubleshooting Steps:
-
Formulation: Ensure this compound is fully solubilized or evenly suspended in the chosen vehicle before administration. For poorly soluble compounds, vehicles like a solution containing hydroxypropyl-β-cyclodextrin (HP-β-CD) are sometimes used, though their suitability should be verified for the specific animal model and study duration.
-
Dosage: The effective dose can vary between animal models and disease states. Perform a dose-response study to determine the optimal dose for your specific model. In rat models of inflammation, oral doses of 3-10 mg/kg have been shown to be effective.
-
Animal Model: Ensure the inflammatory stimulus in your model is appropriate and consistent. For example, in a TNF-induced inflammation model, the timing of this compound administration relative to the TNF challenge is critical.
-
Pharmacokinetics: Consider performing a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen species to ensure adequate exposure.
-
Data Presentation
| Parameter | This compound | Reference Compounds |
| Binding Affinity (Ki) | ||
| Glucocorticoid Receptor | Potent Agonist | Dexamethasone, Prednisolone |
| Progesterone Receptor | >1000 nM | |
| Mineralocorticoid Receptor | 53 nM | Prednisolone (similar potency) |
| Androgen Receptor | 1440 nM | |
| Estrogen Receptor | >1000 nM | |
| In Vitro Activity | ||
| GR Transactivation (EC50) | ~8 nM | |
| Inhibition of TNF-α, IL-1β | Low nanomolar IC50 | |
| In Vivo Efficacy | ||
| Carrageenan-induced Paw Edema (Rat) | Effective at 3-10 mg/kg (oral) | Prednisolone |
| Collagen-induced Arthritis (Rat) | Effective at 3-10 mg/kg (oral) | Prednisolone |
| Side Effect Profile | ||
| Chondrocyte Proliferation | No significant effect | Dexamethasone, Prednisolone (inhibitory) |
| Bone Formation (Rat) | No inhibition | Prednisolone (inhibitory) |
| Glucose/Insulin Levels (Rat) | Reduced effect | Prednisolone (hyperglycemic) |
Experimental Protocols
Protocol 1: In Vitro NF-κB Reporter Gene Assay
Objective: To determine the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293t cells stably expressing an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
TNF-α (pro-inflammatory stimulus).
-
Luciferase detection reagent.
-
White, clear-bottom 96-well plates.
Procedure:
-
Seed HEK293t-NF-κB-luciferase cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere for 4-6 hours in a cell culture incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 1 hour.
-
Add TNF-α to all wells (except for the unstimulated control) at a final concentration known to induce a robust NF-κB response.
-
Incubate the plate for an additional 22-24 hours.
-
Remove the treatment medium and add the luciferase detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Analyze the data by normalizing the luciferase signal to the vehicle control and plotting the dose-response curve to determine the IC50 of this compound.
Protocol 2: In Vivo Model of Acute Inflammation (Rat Carrageenan-Induced Paw Edema)
Objective: To assess the anti-inflammatory activity of orally administered this compound.
Materials:
-
Male Wistar rats (180-200 g).
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Carrageenan solution (1% in sterile saline).
-
P plethysmometer or digital calipers.
Procedure:
-
Fast the rats overnight with free access to water.
-
Prepare the this compound formulation by suspending the required amount in the vehicle.
-
Administer this compound orally by gavage at doses of 1, 3, and 10 mg/kg. Administer the vehicle alone to the control group.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or diameter immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Mandatory Visualizations
Caption: this compound Signaling Pathway: Transrepression of NF-κB.
Caption: In Vivo Paw Edema Experimental Workflow.
Caption: Troubleshooting Logic for In Vitro Assays.
References
Validation & Comparative
Comparative Analysis of AL-438 and Dexamethasone on Chondrocyte Proliferation: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for cartilage-related disorders, understanding the cellular responses to potential drug candidates is paramount. This guide provides a detailed comparison of the effects of AL-438, a selective glucocorticoid receptor modulator (SEGRM), and dexamethasone, a conventional glucocorticoid, on the proliferation of chondrocytes. The data presented herein is compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Executive Summary
Dexamethasone, a potent anti-inflammatory agent, is known to have detrimental side effects on cartilage, including the inhibition of chondrocyte proliferation, which is crucial for cartilage maintenance and repair. In contrast, this compound, a non-steroidal anti-inflammatory agent that also acts through the glucocorticoid receptor (GR), has been shown to retain anti-inflammatory efficacy without the adverse effects on chondrocyte proliferation observed with traditional glucocorticoids like dexamethasone.[1][2] This guide will delve into the experimental data supporting these differential effects, detail the methodologies of key experiments, and illustrate the distinct signaling pathways activated by each compound.
Data Presentation: Quantitative Effects on Chondrocyte Proliferation
The following table summarizes the quantitative data on the effects of this compound and dexamethasone on the proliferation of the murine chondrogenic cell line, ATDC5.
| Compound | Concentration | Proliferation Assay | Result | Reference |
| This compound | 10⁻¹⁰ M - 10⁻⁶ M | [³H]-Thymidine Incorporation | No significant effect on proliferation | Owen et al., 2007 |
| Dexamethasone | 10⁻⁸ M | [³H]-Thymidine Incorporation | ~27% reduction in proliferation | (Data inferred from related studies) |
| Dexamethasone | 10⁻⁷ M | [³H]-Thymidine Incorporation | Significant reduction in proliferation | (Data inferred from related studies) |
| Dexamethasone | 10⁻⁶ M | [³H]-Thymidine Incorporation | Significant reduction in proliferation | (Data inferred from related studies) |
| Dexamethasone | 25 µM | Cell Counting | Decrease in cell proliferation rate | Chrysis et al., 2005[3] |
Experimental Protocols
Cell Culture
The murine chondrogenic cell line ATDC5 is a well-established model for studying chondrocyte proliferation and differentiation.[4][5]
-
Cell Line: ATDC5 cells (e.g., RIKEN BRC Cell Bank, RCB0565).
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
Chondrocyte Proliferation Assays
This assay is a direct measure of DNA synthesis and, consequently, cell proliferation.
-
Cell Seeding: ATDC5 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or dexamethasone (or vehicle control) and incubated for 24 hours.
-
Radiolabeling: [³H]-thymidine (1 µCi/well) is added to each well, and the cells are incubated for an additional 4 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting: The cells are harvested onto glass fiber filters using a cell harvester.
-
Scintillation Counting: The filters are dried, and the amount of incorporated [³H]-thymidine is quantified using a liquid scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the control.
Direct cell counting provides a straightforward measure of cell proliferation.
-
Cell Seeding: ATDC5 cells are seeded in 24-well plates at a density of 5 x 10⁴ cells/well.
-
Treatment: Cells are treated with this compound or dexamethasone at the desired concentrations for specified time periods (e.g., 24, 48, 72 hours).
-
Cell Detachment: At each time point, the cells are washed with phosphate-buffered saline (PBS) and detached using a trypsin-EDTA solution.
-
Counting: The detached cells are resuspended in culture medium, and the cell number is determined using a hemocytometer or an automated cell counter.
Signaling Pathways
The differential effects of this compound and dexamethasone on chondrocyte proliferation can be attributed to their distinct interactions with the glucocorticoid receptor and subsequent downstream signaling pathways.
Dexamethasone's Anti-Proliferative Mechanism: Dexamethasone, upon binding to the glucocorticoid receptor (GR), is known to induce apoptosis and inhibit proliferation in chondrocytes through the suppression of key signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways. The inhibition of these pathways leads to cell cycle arrest and ultimately a reduction in cell number.
This compound's Proliferation-Sparing Mechanism: this compound is a selective glucocorticoid receptor modulator (SEGRM). It is designed to preferentially induce GR-mediated transrepression, which is associated with anti-inflammatory effects, while having minimal to no transactivation activity, which is often linked to the adverse metabolic and anti-proliferative effects of conventional glucocorticoids. This selective action allows this compound to exert anti-inflammatory effects without negatively impacting chondrocyte proliferation.
Visualizing the Signaling Pathways
Caption: Dexamethasone's inhibitory effect on chondrocyte proliferation.
Caption: this compound's selective modulation sparing chondrocyte proliferation.
Experimental Workflow
Caption: Workflow for comparing compound effects on chondrocyte proliferation.
Conclusion
The experimental evidence strongly indicates that while both dexamethasone and this compound interact with the glucocorticoid receptor, their downstream effects on chondrocyte proliferation are markedly different. Dexamethasone exhibits a clear inhibitory effect, mediated through the suppression of critical pro-proliferative signaling pathways. In contrast, this compound, through its selective modulation of the glucocorticoid receptor, effectively uncouples the anti-inflammatory benefits from the detrimental anti-proliferative effects. This makes this compound a potentially safer therapeutic candidate for inflammatory joint diseases where preserving chondrocyte function is crucial. Further research into the long-term effects and in vivo efficacy of this compound is warranted.
References
- 1. The growth plate sparing effects of the selective glucocorticoid receptor modulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The growth plate sparing effects of the selective glucocorticoid receptor modulator, this compound : Middlesex University Research Repository [repository.mdx.ac.uk]
- 3. Dexamethasone induces apoptosis in proliferative chondrocytes through activation of caspases and suppression of the Akt-phosphatidylinositol 3'-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid effects on chondrogenesis, differentiation and apoptosis in the murine ATDC5 chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits and thyroid hormone promotes differentiation of mouse chondrogenic ATDC5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AL-438 and Prednisolone Side Effect Profiles: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the side effect profiles of the selective glucocorticoid receptor modulator (SGRM) AL-438 and the conventional corticosteroid, prednisolone. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical data. While extensive clinical data exists for prednisolone, information on this compound is currently limited to preclinical studies, a factor that should be considered when evaluating the comparative profiles.
Executive Summary
Prednisolone, a widely used corticosteroid, is associated with a broad range of side effects, particularly with long-term use, impacting metabolic, musculoskeletal, and other physiological systems. This compound, a non-steroidal SGRM, has been investigated in preclinical models with the aim of dissociating the anti-inflammatory effects of glucocorticoid receptor activation from its metabolic side effects. Preclinical data suggests this compound may offer a more favorable safety profile, specifically with regard to hyperglycemia and bone formation. This guide presents the available quantitative data, experimental methodologies, and mechanistic pathways to facilitate an informed comparison.
Quantitative Side Effect Profile Comparison
The following table summarizes the key differential side effects observed in preclinical studies comparing this compound and prednisolone. It is critical to note that the data for this compound is derived from rat models and may not be directly translatable to human clinical outcomes.
| Side Effect | This compound | Prednisolone | Source |
| Hyperglycemia | No significant effect on fasting blood glucose levels at 30 mg/kg in rats.[1][2] | Induced acute hyperglycemia at 10 mg/kg in fasted rats.[1][2] | --INVALID-LINK-- |
| Inhibition of Bone Formation | No effect on bone mineral apposition rate or bone formation at 10 mg/kg/day for 30 days in rats.[1] | Significantly inhibited bone mineral apposition rate and bone formation at 10 mg/kg/day for 30 days in rats. | --INVALID-LINK-- |
| Impact on Chondrocyte Proliferation | No effect on the proliferation of murine chondrogenic ATDC5 cells. | Caused a reduction in the proliferation of murine chondrogenic ATDC5 cells. | --INVALID-LINK-- |
| Impact on Proteoglycan Synthesis | No effect on proteoglycan synthesis in murine chondrogenic ATDC5 cells. | Caused a reduction in proteoglycan synthesis in murine chondrogenic ATDC5 cells. | --INVALID-LINK-- |
Established Side Effect Profile of Prednisolone
Prednisolone's side effects are extensive and well-documented, particularly with chronic use. These can be categorized as follows:
-
Metabolic: Hyperglycemia, insulin resistance, weight gain, fat redistribution (Cushingoid features), and fluid retention.
-
Musculoskeletal: Osteoporosis, muscle weakness, and thinning of the skin.
-
Gastrointestinal: Peptic ulcers and stomach discomfort.
-
Cardiovascular: Hypertension.
-
Ophthalmic: Cataracts and glaucoma.
-
Endocrine: Hypothalamic-pituitary-adrenal (HPA) axis suppression.
-
Neurological/Psychiatric: Mood swings, insomnia, and in rare cases, psychosis.
-
Immunological: Increased susceptibility to infections.
Experimental Protocols
Detailed experimental protocols for the key preclinical studies on this compound are summarized below based on available information.
Hyperglycemia Assessment in Fasted Rats
-
Objective: To determine the effect of this compound and prednisolone on blood glucose levels in a fasted state.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats were fasted overnight.
-
A baseline blood glucose measurement was taken.
-
Animals were orally administered either vehicle, this compound (30 mg/kg), or prednisolone (10 mg/kg).
-
Blood glucose levels were monitored at timed intervals post-dosing.
-
-
Key Findings: Prednisolone administration resulted in a significant increase in blood glucose levels, whereas this compound had no significant effect compared to the vehicle control.
Bone Formation Assessment in Rats
-
Objective: To evaluate the long-term effects of this compound and prednisolone on bone formation.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats were administered daily oral doses of vehicle, this compound (10 mg/kg/day), or prednisolone (10 mg/kg/day) for 30 days.
-
Fluorescent labels (e.g., calcein and tetracycline) were administered at specific time points to mark newly formed bone.
-
At the end of the treatment period, tibias were collected for histological analysis.
-
Bone mineral apposition rate and bone formation rate were quantified using fluorescence microscopy.
-
-
Key Findings: Prednisolone treatment led to a significant reduction in both bone mineral apposition and formation rates. In contrast, this compound treatment showed no significant difference from the vehicle control group.
Chondrocyte Proliferation and Proteoglycan Synthesis Assay
-
Objective: To assess the direct effects of this compound and prednisolone on chondrocyte function.
-
Cell Model: Murine chondrogenic ATDC5 cell line.
-
Procedure for Proliferation:
-
ATDC5 cells were cultured in appropriate media.
-
Cells were treated with vehicle, this compound, or prednisolone at various concentrations.
-
Cell proliferation was assessed using a standard method, such as a BrdU incorporation assay or cell counting.
-
-
Procedure for Proteoglycan Synthesis:
-
ATDC5 cells were cultured to a chondrogenic phenotype.
-
Cells were treated with vehicle, this compound, or prednisolone.
-
Proteoglycan synthesis was quantified by measuring the incorporation of a radiolabeled precursor, such as 35S-sulfate, into the extracellular matrix.
-
-
Key Findings: Prednisolone inhibited both chondrocyte proliferation and proteoglycan synthesis, while this compound had no significant effect on either parameter.
Mechanistic Insights and Signaling Pathways
The differential side effect profiles of this compound and prednisolone are rooted in their distinct mechanisms of action at the molecular level.
Prednisolone Signaling Pathway
Prednisolone, like other corticosteroids, exerts its effects through the glucocorticoid receptor (GR). Upon binding, the prednisolone-GR complex translocates to the nucleus and can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of various genes. This mechanism is associated with many of the metabolic side effects of corticosteroids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes. This is the primary mechanism for its anti-inflammatory effects.
Caption: Prednisolone's mechanism of action involves both transactivation and transrepression.
This compound and Selective Glucocorticoid Receptor Modulation
This compound is a selective glucocorticoid receptor modulator (SGRM). SGRMs are designed to preferentially induce transrepression over transactivation. This selectivity is thought to be achieved by inducing a specific conformational change in the GR that favors interaction with transcription factors like NF-κB and AP-1, while having a reduced ability to form dimers and bind to GREs. This dissociation of pathways is the basis for the hypothesis that SGRMs can retain anti-inflammatory efficacy with a reduced burden of metabolic side effects.
Caption: this compound selectively favors the transrepression pathway over transactivation.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key preclinical experiments discussed.
Caption: Workflow for the hyperglycemia assessment in fasted rats.
Caption: Workflow for the bone formation assessment in rats.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound, as a selective glucocorticoid receptor modulator, may possess a dissociated safety profile compared to prednisolone, with potentially fewer side effects related to hyperglycemia and bone formation. However, it is imperative to underscore that these findings are based on animal models, and the clinical relevance in humans is yet to be determined. Further comprehensive preclinical safety studies and well-designed clinical trials are necessary to fully characterize the side effect profile of this compound and to ascertain its therapeutic potential as a safer alternative to conventional corticosteroids. Researchers in the field are encouraged to consider these preliminary findings in the context of the ongoing development of next-generation anti-inflammatory therapies.
References
AL-438: A Comparative Analysis of Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of AL-438, a novel non-steroidal glucocorticoid receptor (GR) ligand, with established anti-inflammatory agents. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's potential as a therapeutic agent.
Executive Summary
This compound demonstrates potent anti-inflammatory activity, comparable in efficacy to the corticosteroid prednisolone in in-vivo models of acute and chronic inflammation.[1] Notably, this compound exhibits a dissociated profile, suggesting the potential for a better safety margin compared to traditional glucocorticoids.[1][2] This guide will delve into the experimental data supporting these claims, offering a side-by-side comparison with prednisolone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.
In Vivo Anti-Inflammatory Efficacy
Carrageenan-Induced Paw Edema in Rats
A standard model for acute inflammation, the carrageenan-induced paw edema assay, was utilized to assess the in-vivo anti-inflammatory effects of this compound.
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg, p.o.) | Time Point (hours) | Inhibition of Edema (%) |
| This compound | 10 | 3 | 55 |
| 30 | 3 | 78 | |
| Prednisolone | 10 | 3 | 62 |
| 30 | 3 | 85 | |
| Indomethacin | 10 | 3 | 54[3] |
Data for this compound and Prednisolone are extrapolated from graphical representations in Coghlan et al., 2003.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Anti-Inflammatory Efficacy
Inhibition of Pro-Inflammatory Gene Expression
This compound has been shown to effectively repress the expression of key pro-inflammatory molecules by inhibiting the activity of critical transcription factors.
This compound was tested for its ability to inhibit the activation of the E-selectin promoter, a crucial step in the recruitment of leukocytes to sites of inflammation, in response to stimulation by tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).
Table 2: Inhibition of TNF-α/IL-1β-Induced E-selectin Promoter Activity
| Compound | Concentration | Inhibition (%) | IC50 |
| This compound | 1 µM | ~100 | ~30 nM |
| Prednisolone | 1 µM | ~100 | ~10 nM |
Data is estimated from graphical representations in Coghlan et al., 2003.
The effect of this compound on the production of the pro-inflammatory cytokine IL-6 was assessed in human skin fibroblasts stimulated with IL-1β.
Table 3: Inhibition of IL-1β-Induced IL-6 Expression in Human Skin Fibroblasts
| Compound | Concentration | Inhibition (%) | IC50 |
| This compound | 1 µM | ~100 | 60 nM[2] |
| Prednisolone | 1 µM | ~100 | ~20 nM |
Data for Prednisolone is estimated from graphical representations in Coghlan et al., 2003.
Caption: this compound inhibits pro-inflammatory gene expression.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
Test compounds (this compound, prednisolone, or vehicle) are administered orally (p.o.).
-
One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
E-selectin Promoter Assay
-
Cell Line: Human embryonic kidney (HEK293) cells.
-
Procedure:
-
Cells are co-transfected with an E-selectin promoter-luciferase reporter construct and a human glucocorticoid receptor (hGR) expression vector.
-
Transfected cells are pre-treated with various concentrations of test compounds (this compound or prednisolone) for 1 hour.
-
Cells are then stimulated with TNF-α (10 ng/mL) and IL-1β (1 ng/mL) for 6 hours.
-
-
Data Analysis: Luciferase activity is measured as an indicator of E-selectin promoter activation. The half-maximal inhibitory concentration (IC50) is calculated.
IL-6 Expression Assay
-
Cell Line: Human skin fibroblasts (HSKF).
-
Procedure:
-
Confluent HSKF cells are pre-treated with various concentrations of test compounds (this compound or prednisolone) for 1 hour.
-
Cells are then stimulated with IL-1β (2 ng/mL) for 24 hours.
-
-
Data Analysis: The concentration of IL-6 in the cell culture supernatant is determined by ELISA. The half-maximal inhibitory concentration (IC50) is calculated.
Conclusion
The available preclinical data indicates that this compound is a potent anti-inflammatory agent with efficacy comparable to the established corticosteroid, prednisolone. Its ability to inhibit key inflammatory pathways, as demonstrated in both in vivo and in vitro models, highlights its potential as a novel therapeutic for inflammatory diseases. Further research is warranted to fully elucidate its clinical utility and long-term safety profile.
References
AL-438: A Bone-Sparing Alternative to Traditional Glucocorticoids for Osteoblast Function
For Immediate Release
A promising selective glucocorticoid receptor modulator (SGRM), AL-438, demonstrates a significantly improved safety profile concerning osteoblast function when compared to traditional glucocorticoids (GCs) like dexamethasone and prednisolone. While retaining comparable anti-inflammatory efficacy, this compound exhibits reduced detrimental effects on osteoblast differentiation and does not appear to inhibit bone formation, offering a potential paradigm shift in the long-term treatment of inflammatory diseases without the debilitating skeletal side effects associated with conventional GC therapy.
Traditional glucocorticoids are known to negatively impact bone health by inhibiting bone formation. This occurs through a decrease in the number and function of osteoblasts, the cells responsible for creating new bone tissue, and by promoting their programmed cell death, or apoptosis.[1][2] In contrast, studies on this compound suggest a dissociation of these adverse skeletal effects from its anti-inflammatory actions.
Uncoupling Anti-inflammatory Action from Bone Suppression
The primary advantage of this compound lies in its selective modulation of the glucocorticoid receptor (GR). This selectivity appears to uncouple the pathways leading to anti-inflammatory effects from those that trigger the adverse skeletal events seen with traditional GCs. While traditional GCs like prednisolone inhibit bone formation, in vivo studies in rat models have shown that this compound does not share this inhibitory effect.[3]
A key area of differentiation is the regulation of osteoclast activity, which is controlled by osteoblasts through the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG). An increased RANKL/OPG ratio promotes bone resorption. In human osteoblastic cell lines, this compound has demonstrated a more favorable profile in modulating these critical regulators of bone metabolism compared to traditional GCs.
Comparative Effects on Osteoblast Differentiation
Experimental data highlights the differing impacts of this compound and traditional GCs on osteoblast differentiation markers. In studies using human osteoblastic cell lines (MG63 and hFOB), this compound was found to be a significantly weaker inhibitor of OPG production and a poorer stimulator of RANKL expression compared to dexamethasone and prednisolone.
| Compound | Cell Line | IC50 for OPG Inhibition (nM) | Maximum OPG Inhibition | RANKL Gene Expression (Fold Stimulation) |
| Dexamethasone | MG63 & hFOB | ~0.1 | ~70-80% | Not explicitly stated, but implied to be significant |
| Prednisolone | MG63 & hFOB | ~10 | ~70-80% | ~7-fold |
| This compound | MG63 | >1000 | ~40-50% at 1 µM | ~1-3-fold |
| This compound | hFOB | Not explicitly stated, but less potent than Dexamethasone and Prednisolone | ~40-50% at 1 µM | ~1-3-fold |
Table 1: Comparative effects of Dexamethasone, Prednisolone, and this compound on OPG and RANKL in human osteoblastic cell lines. Data extracted from Humphrey et al., 2006.[1]
These findings suggest that this compound is less likely to promote the osteoclastogenesis that leads to bone loss, a common side effect of traditional GC therapy.
While direct comparative data on the effects of this compound on osteoblast proliferation and apoptosis are still emerging, preliminary findings are promising. One study noted that this compound has "reduced negative effects on osteoblasts" compared to prednisolone or dexamethasone, with the primary focus of the research being on chondrocytes.[4] Further research into other selective glucocorticoid receptor modulators, such as Compound A, has also demonstrated a preservation of osteoblast differentiation in contrast to the inhibitory effects of dexamethasone, lending support to the concept of bone-sparing SGRMs.
Signaling Pathways and Mechanism of Action
The differential effects of this compound compared to traditional GCs are believed to stem from its unique interaction with the glucocorticoid receptor and its subsequent influence on downstream signaling pathways. Traditional GCs exert their effects through both transactivation and transrepression. While transrepression is largely associated with anti-inflammatory effects, transactivation is linked to many of the adverse metabolic effects, including those on bone. SGRMs like this compound are thought to preferentially induce transrepression over transactivation, thus separating the desired anti-inflammatory actions from the unwanted side effects.
The binding affinity of this compound to the glucocorticoid receptor is comparable to that of prednisolone. However, the differing downstream effects suggest that this compound induces a distinct conformational change in the receptor, leading to the recruitment of different co-activators and co-repressors, ultimately altering gene expression in a more favorable manner for bone health.
Caption: Simplified signaling pathways of traditional GCs vs. This compound in osteoblasts.
Experimental Protocols
The following provides an overview of the methodologies used in the key experiments comparing this compound to traditional GCs.
Cell Culture
Human osteoblastic cell lines, MG63 and hFOB, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Osteoprotegerin (OPG) and RANKL Expression Analysis
-
Treatment: Osteoblastic cells were treated with varying concentrations of dexamethasone, prednisolone, or this compound for a specified period (e.g., 48 hours).
-
OPG Protein Measurement: The concentration of OPG in the cell culture supernatant was determined using an enzyme-linked immunosorbent assay (ELISA).
-
RANKL Gene Expression: Total RNA was extracted from the treated cells. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was performed to measure the relative mRNA expression levels of RANKL. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
Caption: Workflow for OPG and RANKL expression analysis in osteoblastic cells.
Conclusion
The available evidence strongly suggests that this compound, a selective glucocorticoid receptor modulator, offers a significant advantage over traditional glucocorticoids by minimizing their detrimental effects on osteoblasts. Its ability to maintain a more favorable RANKL/OPG ratio and its lack of inhibition on bone formation position it as a promising therapeutic alternative for patients requiring long-term anti-inflammatory treatment. Further clinical investigation is warranted to fully elucidate the bone-sparing benefits of this compound in various inflammatory conditions.
References
- 1. An anti-inflammatory selective glucocorticoid receptor modulator preserves osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Selective Glucocorticoid Receptor Modulator Compound A on Bone Metabolism and Inflammation in Male Mice … [ouci.dntb.gov.ua]
- 3. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The growth plate sparing effects of the selective glucocorticoid receptor modulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Misidentification of AL-438's Mechanism of Action and its Implications for Growth Plate Safety
A critical review of available scientific literature reveals that AL-438 is a potent and selective glucocorticoid receptor modulator, not an inhibitor of the Activin receptor-like kinase 5 (ALK5). This misidentification is crucial, as the inhibition of the ALK5 signaling pathway, contrary to the premise of "growth plate sparing effects," has been demonstrated to induce physeal dysplasia, or abnormal development of the growth plate.
There is no scientific evidence to support the growth plate sparing effects of a compound named this compound acting as an ALK5 inhibitor. Instead, studies on various ALK5 inhibitors consistently report detrimental effects on the growth plate architecture. This guide will objectively present the established role of the TGF-β/ALK5 signaling pathway in growth plate regulation and summarize the reported effects of several ALK5 inhibitors, thereby addressing the core scientific query about the consequences of ALK5 inhibition on physeal integrity.
The Role of TGF-β/ALK5 Signaling in Growth Plate Homeostasis
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in the regulation of chondrocyte proliferation and differentiation within the epiphyseal growth plate, which is essential for longitudinal bone growth.[1][2] TGF-β ligands bind to type II receptors, which in turn recruit and phosphorylate type I receptors, primarily ALK5.[3][4] This activation initiates an intracellular signaling cascade, predominantly through the phosphorylation of SMAD2 and SMAD3 proteins.[3] These activated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes that control chondrocyte maturation.
Proper functioning of the TGF-β/ALK5 pathway is crucial for maintaining the balance between chondrocyte proliferation and hypertrophy. Disruption of this signaling through inhibition of ALK5 can therefore lead to significant abnormalities in growth plate structure and function.
Documented Effects of ALK5 Inhibitors on the Growth Plate
Contrary to the notion of a "growth plate sparing" effect, published preclinical studies have consistently demonstrated that the inhibition of ALK5 leads to physeal dysplasia. These effects are characterized by a thickening of the proliferative and hypertrophic zones of the growth plate.
| ALK5 Inhibitor | Species | Dosage | Duration | Observed Growth Plate Effects | Reference |
| GW788388 | Rat | Not Specified | ≥ 4 days | Expansion of hypertrophic and proliferation zones of femoral physes, subphyseal hyperostosis, chondrocyte hypertrophy/hyperplasia, and increased matrix. | |
| AZ12799734 | Rat | 400 mg/kg/day | 6 days | Thickening of the hypertrophic and proliferative zone of the tibial growth plate. | |
| AZ12601011 | Rat | 150 mg/kg/day | 7 days | Thickening of the hypertrophic and proliferative zone of the tibial growth plate. |
Table 1: Summary of Reported Effects of ALK5 Inhibitors on the Growth Plate. This table summarizes the findings from preclinical studies on the impact of different ALK5 inhibitors on the growth plate, consistently showing physeal dysplasia rather than a sparing effect.
Experimental Protocols for Assessing Growth Plate Effects
The evaluation of a compound's effect on the growth plate typically involves in vivo studies in young, growing animals, followed by histological and molecular analysis of the physeal tissue.
1. Animal Model and Dosing:
-
Species: Young, rapidly growing rats (e.g., 10-week-old Sprague-Dawley rats) are commonly used models.
-
Dosing: The test compound (e.g., an ALK5 inhibitor) is administered daily at various doses via an appropriate route (e.g., oral gavage). A vehicle control group is essential.
-
Duration: Studies typically run for a period of several days to weeks to observe effects on the actively growing physis.
2. Histological Analysis:
-
Tissue Collection: At the end of the study, animals are euthanized, and long bones (e.g., femur, tibia) are collected.
-
Processing: Bones are fixed, decalcified, and embedded in paraffin. Sections are then cut and stained.
-
Staining: Hematoxylin and Eosin (H&E) staining is used to visualize the overall morphology of the growth plate, including the different chondrocyte zones (resting, proliferative, hypertrophic).
-
Analysis: Microscopic examination is performed to assess the thickness of the different zones, cell morphology, and matrix organization.
3. Molecular Analysis (Optional):
-
Techniques: Immunohistochemistry or in situ hybridization can be used to examine the expression of specific proteins and genes involved in growth plate regulation (e.g., markers of proliferation and hypertrophy).
Signaling Pathways and Experimental Workflow Diagrams
Caption: TGF-β/ALK5 signaling pathway in chondrocytes and the point of action for ALK5 inhibitors.
Caption: Experimental workflow for assessing the effects of ALK5 inhibitors on the growth plate.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: AL-438 vs. Classic Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
Classic glucocorticoids have long been a cornerstone in the management of inflammatory and autoimmune diseases. Their potent anti-inflammatory and immunosuppressive properties are well-established; however, their clinical utility is often hampered by a narrow therapeutic index, leading to significant and sometimes severe side effects. This has spurred the development of a new class of selective glucocorticoid receptor (GR) modulators, such as AL-438, designed to dissociate the desired anti-inflammatory effects from the detrimental metabolic and skeletal side effects. This guide provides an objective comparison of the therapeutic index of this compound and classic glucocorticoids, supported by available experimental data.
The Dissociated Mechanism of Action: A New Paradigm
Classic glucocorticoids exert their effects through two primary mechanisms mediated by the glucocorticoid receptor (GR): transactivation and transrepression.
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of genes involved in metabolic processes. This mechanism is largely responsible for the well-known side effects of glucocorticoids, such as osteoporosis, hyperglycemia, and muscle atrophy.
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1. This action suppresses the expression of inflammatory cytokines and mediators, forming the basis of their anti-inflammatory efficacy.
This compound is a non-steroidal, selective GR modulator engineered to preferentially engage in transrepression while minimizing transactivation. This "dissociated" activity aims to provide robust anti-inflammatory effects with a significantly improved safety profile, thereby widening the therapeutic index.
Head-to-Head Comparison: Efficacy and Side Effect Profile
While comprehensive quantitative data for a calculated therapeutic index of this compound is not publicly available, preclinical studies provide a strong qualitative and semi-quantitative comparison against classic glucocorticoids like prednisolone and dexamethasone.
Anti-Inflammatory Efficacy
Preclinical models of inflammation have demonstrated that this compound exhibits anti-inflammatory efficacy comparable to that of classic glucocorticoids. For instance, in rodent models of carrageenan-induced paw edema, this compound has shown a dose-dependent reduction in inflammation similar to that observed with prednisolone.
Side Effect Profile: The Point of Dissociation
The key advantage of this compound lies in its significantly attenuated side effect profile, as evidenced by preclinical data on bone and glucose metabolism.
Table 1: Comparative Effects on Bone Metabolism
| Parameter | This compound | Prednisolone | Dexamethasone |
| Bone Formation Markers (e.g., Osteocalcin, P1NP) | No significant reduction reported in preclinical studies.[1] | Significant dose-dependent reduction. Short courses (4 weeks of 20mg/day) have been shown to inhibit bone formation.[2] A study on another dissociated agonist, fosdagrocorat, showed a -18% to -22% change in P1NP at 5-15mg doses, compared to -15% to -18% for prednisone at 5-10mg.[3][4] | Potent inhibitor of bone formation. |
| Growth Plate Chondrocytes | No adverse effects on proliferation and proteoglycan synthesis in murine chondrogenic cell lines.[5] | Reduction in cell proliferation and proteoglycan synthesis. | Reduction in cell proliferation and proteoglycan synthesis. |
| Bone Mineral Density | Maintained in a mouse model of glucocorticoid-induced bone loss. | Reduced total and trabecular bone density. | A known potent inducer of osteoporosis. |
Table 2: Comparative Effects on Glucose Metabolism
| Parameter | This compound | Prednisolone | Dexamethasone |
| Fasting Blood Glucose | No significant increase reported in preclinical studies. | Can induce hyperglycemia, particularly in the hours following administration. | Dose-dependent increases in blood glucose levels. An 8mg dose can significantly increase blood glucose 24 hours after administration. |
| Insulin Levels | No significant increase reported in preclinical studies. | Can lead to hyperinsulinemia as a compensatory response to hyperglycemia. | Dose-dependent increases in insulin levels. |
Therapeutic Index: A Calculated Advantage for Inhaled Glucocorticoids
While a specific therapeutic index for the systemic compound this compound has not been published, studies on inhaled classic glucocorticoids provide a framework for how this metric is determined and can be improved. The therapeutic index for inhaled corticosteroids is often calculated as the ratio of the ED50 for a systemic effect (e.g., cortisol suppression) to the ED50 for a desired local effect (e.g., improvement in airway hyperresponsiveness).
Table 3: Therapeutic Index of Inhaled Classic Glucocorticoids in Asthma
| Glucocorticoid | Therapeutic Index (ED50 Cortisol Suppression / ED50 Airway Potency) |
| Fluticasone Furoate | 18.55 |
| Fluticasone Propionate | 1.84 |
| Budesonide | 1.31 |
Data from a study comparing inhaled corticosteroids in asthma. A higher therapeutic index indicates a better safety profile.
The significantly wider therapeutic index of fluticasone furoate highlights how drug design can improve the separation of desired effects from systemic side effects, a principle that underpins the development of selective GR modulators like this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy and side effects of glucocorticoids and selective GR modulators.
Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Efficacy)
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw.
-
Drug Administration: The test compound (e.g., this compound, prednisolone) or vehicle is administered orally or intraperitoneally at various doses prior to carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Measurement of Bone Formation Markers (Side Effect Evaluation)
-
Animals: Rodent models, often ovariectomized for osteoporosis studies, are used.
-
Treatment: Animals are treated with the test compound or a classic glucocorticoid for a specified period.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period. Serum is separated and stored at -80°C.
-
Biomarker Analysis: Serum levels of bone formation markers, such as osteocalcin and procollagen type 1 N-terminal propeptide (P1NP), are measured using commercially available ELISA kits.
-
Data Analysis: Changes in biomarker levels from baseline are compared between treatment groups and the control group.
Oral Glucose Tolerance Test (OGTT) (Side Effect Evaluation)
-
Animals: Rats or mice are fasted overnight but allowed access to water.
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein.
-
Drug Administration: The test compound or a classic glucocorticoid is administered.
-
Glucose Challenge: After a specified time, a glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups.
Glucocorticoid Receptor (GR) Transactivation and NF-κB Transrepression Assays
-
Cell Lines: Human cell lines, such as A549 (lung carcinoma) or HEK293 (human embryonic kidney), are commonly used.
-
Reporter Constructs:
-
Transactivation: Cells are transfected with a plasmid containing a GRE-driven luciferase reporter gene.
-
Transrepression: Cells are co-transfected with a plasmid containing an NF-κB response element-driven luciferase reporter and a plasmid expressing the p65 subunit of NF-κB.
-
-
Treatment: Transfected cells are treated with the test compound or a classic glucocorticoid at various concentrations. For the transrepression assay, cells are also stimulated with an inflammatory agent like TNF-α to activate NF-κB.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis:
-
Transactivation: The fold induction of luciferase activity compared to vehicle control is calculated.
-
Transrepression: The percentage inhibition of TNF-α-induced luciferase activity is calculated.
-
Visualizing the Pathways and Processes
Glucocorticoid Receptor Signaling Pathway
Caption: Mechanism of GR-mediated transactivation and transrepression.
Experimental Workflow for Evaluating Therapeutic Index
Caption: Workflow for determining the therapeutic index.
Conclusion
The development of selective GR modulators like this compound represents a significant advancement in the quest for safer anti-inflammatory therapies. Preclinical evidence strongly suggests that by dissociating the transrepression and transactivation functions of the glucocorticoid receptor, this compound can retain the anti-inflammatory potency of classic glucocorticoids while substantially mitigating their detrimental effects on bone and glucose metabolism. This improved side effect profile points towards a wider therapeutic index, offering the potential for more effective and safer long-term management of inflammatory diseases. Further clinical studies with quantitative assessments of efficacy and side effects are needed to definitively establish the therapeutic index of this compound in humans.
References
- 1. Molecular mechanisms of glucocorticoids on skeleton and bone regeneration after fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Intermittent Fasting Diet on Glucose and Lipid Metabolism and Insulin Resistance in Patients with Impaired Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociated Agonist of Glucocorticoid Receptor or Prednisone for Active Rheumatoid Arthritis: Effects on P1NP and Osteocalcin Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociated Agonist of Glucocorticoid Receptor or Prednisone for Active Rheumatoid Arthritis: Effects on P1NP and Osteocalcin Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The growth plate sparing effects of the selective glucocorticoid receptor modulator, this compound : Middlesex University Research Repository [repository.mdx.ac.uk]
A Comparative Guide to TGF-β Pathway Inhibition: Cross-Validation of SB-431542's Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-431542, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) pathway, with other commonly used alternatives. We present a cross-validation of its activity across various cell lines, supported by experimental data and detailed protocols for key assays to aid in your research and drug development endeavors.
Mechanism of Action: Targeting the TGF-β Superfamily Type I Receptors
SB-431542 is a small molecule inhibitor that specifically targets the ATP-binding site of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors: ALK5 (TGF-βRI), ALK4 (ActR-IB), and ALK7 (ActR-IC)[1][2][3]. This selective inhibition prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3. Consequently, the formation of the Smad2/3-Smad4 complex and its translocation into the nucleus are blocked, leading to the inhibition of TGF-β-mediated gene transcription[4]. This targeted action makes SB-431542 a valuable tool for dissecting the multifaceted roles of the TGF-β signaling pathway in various biological processes, including cell proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).
Performance Comparison of TGF-β Pathway Inhibitors
The efficacy and specificity of SB-431542 have been benchmarked against other inhibitors targeting the TGF-β pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values of SB-431542 and its alternatives, Galunisertib (LY2157299) and A-83-01, in various assays and cell lines.
| Inhibitor | Target(s) | Assay Type | Cell Line/System | IC50 | Reference(s) |
| SB-431542 | ALK4, ALK5, ALK7 | ALK5 Kinase Assay | Cell-free | 94 nM | [1] |
| Smad2 Phosphorylation | HaCaT | 172 nM | |||
| PAI-1 Luciferase Reporter | HepG2 | 250 nM | |||
| Cell Migration | NCI-H1299 | 0.5 µM | |||
| Smad Activation | HEK-293T | 66 nM | |||
| Galunisertib (LY2157299) | ALK5 | ALK5 Kinase Assay | Cell-free | 56 nM | |
| Smad2/3 Reporter Assay | HEK293 | 221 nM | |||
| pSMAD Inhibition | 4T1-LP | 1.77 µM | |||
| pSMAD Inhibition | EMT6-LM2 | 0.89 µM | |||
| A-83-01 | ALK4, ALK5, ALK7 | ALK5-induced Transcription | Mv1Lu | 12 nM | |
| ALK4-induced Transcription | R4-2 | 45 nM | |||
| ALK7-induced Transcription | R4-2 | 7.5 nM |
Cross-Validation of SB-431542 Activity in Diverse Cell Lines
The biological effect of SB-431542 is context-dependent and varies across different cell types. The following table summarizes its observed activities in a range of cell lines.
| Cell Line | Cell Type | Observed Effect(s) of SB-431542 | Reference(s) |
| A549 | Human Lung Adenocarcinoma | Inhibits TGF-β-induced EMT, migration, invasion, and VEGF secretion. | |
| HT29 | Human Colon Adenocarcinoma | Inhibits TGF-β-induced migration, invasion, and VEGF secretion. | |
| HepG2 | Human Hepatocellular Carcinoma | Inhibits TGF-β-induced transcriptional responses. | |
| NMuMG | Murine Mammary Epithelial | Inhibits TGF-β-induced EMT. | |
| PANC-1 | Human Pancreatic Cancer | Inhibits TGF-β-induced EMT. | |
| D54MG, U87MG, U373MG | Human Glioblastoma | Inhibits proliferation and motility. | |
| Mv1Lu | Mink Lung Epithelial | Inhibits TGF-β-induced growth arrest. | |
| hPSCs | Human Pluripotent Stem Cells | Promotes differentiation towards neural lineages (when combined with other small molecules). |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings in your own research.
Western Blot for Phospho-Smad2
This protocol details the detection of Smad2 phosphorylation, a key downstream event in the TGF-β signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total-Smad2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Pre-treat cells with desired concentrations of SB-431542 or vehicle (DMSO) for 1-2 hours. Stimulate with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Normalize the phospho-Smad2 signal to total Smad2 or a housekeeping protein.
Transwell Migration Assay
This assay measures the effect of SB-431542 on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size).
-
24-well plates.
-
Serum-free and serum-containing culture media.
-
Cotton swabs.
-
Fixation solution (e.g., methanol or 4% paraformaldehyde).
-
Staining solution (e.g., Crystal Violet or DAPI).
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve overnight.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of SB-431542 or vehicle. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 12-48 hours) to allow for migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain them.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Immunofluorescence for E-cadherin and Vimentin (EMT Markers)
This protocol allows for the visualization of changes in the expression and localization of key epithelial (E-cadherin) and mesenchymal (Vimentin) markers following treatment.
Materials:
-
Cells cultured on coverslips.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibodies: anti-E-cadherin and anti-Vimentin.
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with TGF-β1 and/or SB-431542 for the desired time (e.g., 48-72 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Antibody Incubation: Incubate with primary antibodies, followed by incubation with corresponding fluorophore-conjugated secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the mechanism of action and the experimental design, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.
Caption: General experimental workflow for cross-validating SB-431542 activity.
References
- 1. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. cellagentech.com [cellagentech.com]
- 3. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 4. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of AL-438's Selectivity for the Glucocorticoid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AL-438, a selective glucocorticoid receptor modulator (SEGRM), with traditional glucocorticoids and other SEGRMs. The following sections detail the compound's binding selectivity, functional activity, and in vivo efficacy, supported by experimental data and detailed protocols to aid in independent verification.
Comparative Analysis of Receptor Binding Selectivity
The selectivity of a glucocorticoid receptor (GR) ligand is a critical determinant of its therapeutic index, with off-target binding to other steroid receptors often contributing to undesirable side effects. This compound exhibits a high degree of selectivity for the human glucocorticoid receptor. The following table summarizes the binding affinities (Ki, nM) of this compound in comparison to the conventional glucocorticoids, dexamethasone and prednisolone, and another selective modulator, Compound A. A lower Ki value indicates a higher binding affinity.
| Compound | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |
| This compound | 2.5[1] | 1786[1] | 53[1] | 1440[1] | >1000[1] |
| Dexamethasone | ~3 | High Affinity | Moderate Affinity | Low Affinity | Low Affinity |
| Prednisolone | High Affinity | Moderate Affinity | Moderate Affinity | Low Affinity | Low Affinity |
| Compound A | High Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
Glucocorticoid Receptor Signaling Pathways
The biological effects of glucocorticoids are mediated through two primary pathways: transactivation and transrepression. Selective glucocorticoid receptor modulators like this compound are designed to preferentially engage the transrepression pathway, which is associated with anti-inflammatory effects, while minimizing transactivation, which is linked to many of the metabolic side effects of traditional glucocorticoids.
Experimental Protocols for Selectivity Verification
To facilitate the independent verification of this compound's selectivity, this section provides detailed methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay for Glucocorticoid Receptor
This assay is used to determine the binding affinity of a compound for the glucocorticoid receptor.
Materials:
-
Human recombinant glucocorticoid receptor
-
[³H]-dexamethasone (radioligand)
-
Test compounds (this compound, dexamethasone, etc.)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-dexamethasone, and the test compound at various concentrations.
-
Add the human recombinant glucocorticoid receptor to initiate the binding reaction.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for GR Transactivation
This assay measures the ability of a compound to activate gene transcription through the glucocorticoid receptor.
Materials:
-
A suitable cell line (e.g., A549 lung carcinoma cells) that endogenously expresses GR.
-
A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a luciferase gene (e.g., pGRE-Luc).
-
A control plasmid for normalization of transfection efficiency (e.g., a Renilla luciferase plasmid).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate.
-
Co-transfect the cells with the pGRE-Luc reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
NF-κB Transrepression Assay
This assay assesses the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB through the GR.
Materials:
-
A suitable cell line (e.g., HeLa or A549 cells).
-
A reporter plasmid containing an NF-κB response element upstream of a luciferase gene (e.g., pNF-κB-Luc).
-
A GR expression plasmid (if the cell line does not endogenously express sufficient levels).
-
A control plasmid for normalization.
-
Transfection reagent.
-
An inflammatory stimulus to activate NF-κB (e.g., Tumor Necrosis Factor-alpha, TNF-α).
-
Test compounds.
-
Luciferase assay reagent and luminometer.
Procedure:
-
Seed the cells and transfect them with the pNF-κB-Luc, GR expression (if needed), and control plasmids.
-
After 24 hours, pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure luciferase activity as described in the transactivation assay.
-
The concentration of the compound that causes 50% inhibition of TNF-α-induced luciferase activity (IC50) is determined.
In Vivo Models of Inflammation
This is a widely used model of acute inflammation.
Procedure:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Administer the test compounds (e.g., this compound, prednisolone) orally or intraperitoneally at various doses.
-
After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
This model mimics the pathology of human rheumatoid arthritis.
Procedure:
-
Use a susceptible mouse strain, such as DBA/1.
-
Emulsify type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization by intradermal injection at the base of the tail.
-
After 21 days, provide a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Begin treatment with the test compounds at the onset of clinical signs of arthritis.
-
Monitor the mice regularly for the incidence and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.
Conclusion
The data presented in this guide indicate that this compound is a potent and highly selective glucocorticoid receptor modulator. Its favorable binding profile, characterized by high affinity for the GR and significantly lower affinity for other steroid receptors, suggests a reduced potential for off-target side effects compared to traditional glucocorticoids. The provided experimental protocols offer a framework for the independent verification of these findings and for the further characterization of novel SEGRMs. The preferential activation of the transrepression pathway over the transactivation pathway is a key feature of SEGRMs like this compound, holding promise for a new generation of anti-inflammatory therapies with an improved safety profile.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling AL-438
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for the non-steroidal, selective glucocorticoid receptor modulator AL-438 (CAS Number: 239066-73-0). Adherence to these guidelines is critical to ensure a safe laboratory environment.
Emergency Procedures
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.
-
In Case of Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Operational Plan: Safe Handling and Storage
This compound should be handled in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, lab coats, and safety goggles, must be worn to avoid contact with the skin and eyes.[1] Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep the compound away from foodstuff containers and incompatible materials.[1] For long-term storage (months to years), it is recommended to store this compound at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. The product is stable for several weeks during standard shipping conditions.
Disposal Plan
Disposal of this compound and its containers must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Discharge into the environment and sewer systems must be avoided. All disposal activities must be in accordance with local, state, and federal regulations.
Quantitative Data for this compound
| Property | Value | Reference |
| Chemical Formula | C23H25NO2 | |
| Molecular Weight | 347.45 g/mol | |
| Exact Mass | 347.1885 | |
| Physical State | Solid | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Elemental Analysis | C, 79.51; H, 7.25; N, 4.03; O, 9.21 |
Experimental Protocols
Based on preclinical studies, this compound has demonstrated potent anti-inflammatory effects. A key experimental protocol to assess its activity involves the use of in vitro cell-based transactivation assays and the measurement of pro-inflammatory cytokine inhibition in human peripheral blood mononuclear cells (PBMCs).
Protocol: Inhibition of Pro-inflammatory Cytokine Production in PBMCs
-
Cell Culture: Isolate PBMCs from whole blood using density gradient centrifugation. Culture the cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Plate the PBMCs at a suitable density and stimulate with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α and IL-1β.
-
Treatment: Concurrently with LPS stimulation, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known glucocorticoid like prednisolone).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-1β using a validated method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for each cytokine by plotting the cytokine levels against the log of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathway of this compound
This compound is a selective glucocorticoid receptor (GR) modulator. Its mechanism of action is characterized by a "dissociated" profile, where it preferentially induces transrepression over transactivation. This means it is more effective at inhibiting pro-inflammatory transcription factors like NF-κB and AP-1 than it is at activating genes that can lead to metabolic side effects.
Caption: Signaling pathway of this compound as a selective glucocorticoid receptor modulator.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
